(4-Azidophenyl)methanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-azidophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-5-6-1-3-7(4-2-6)10-11-9;/h1-4H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMIGMNCWQOMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-85-2 | |
| Record name | (4-azidophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility of (4-Azidophenyl)methanamine hydrochloride in water vs DMSO
Technical Whitepaper: Solubility Profiling and Handling of (4-Azidophenyl)methanamine HCl
Executive Summary (4-Azidophenyl)methanamine hydrochloride (CAS: 1803600-85-2), often referred to as 4-Azidobenzylamine HCl, serves as a critical bifunctional linker in bioconjugation and "Click Chemistry" workflows. Its solubility profile is dictated by the competition between its lipophilic aryl azide core and its hydrophilic ammonium chloride tail.
While the compound exhibits solubility in both aqueous and polar organic media, the choice between Water and Dimethyl Sulfoxide (DMSO) is not merely about dissolution capacity—it is a strategic decision impacting stability, reactivity, and downstream assay compatibility. This guide delineates the physicochemical rationale, comparative metrics, and validated protocols for optimal handling.
Part 1: Physicochemical Basis of Solvation
To understand the solubility behavior of this molecule, one must analyze its structural components. The hydrochloride salt form is the critical determinant.
-
The Hydrophilic Driver (Ammonium Chloride): The protonated amine (
) creates a high charge density, facilitating dipole-dipole interactions with water (hydration shells) and allowing the crystal lattice to break via ionic dissociation. -
The Lipophilic Drag (Aryl Azide): The phenyl ring and the azido group (
) are hydrophobic. In the free base form, this section would dominate, rendering the molecule sparingly soluble in water. However, in the HCl form, the ionic head group overrides this hydrophobicity up to significant concentrations.
Diagram 1: Solvation Mechanism (Water vs. DMSO)
Figure 1: Mechanistic divergence in solvation. Water relies on ionic dissociation of the salt, while DMSO leverages high dielectric constant to solvate both the organic core and the ion pair.
Part 2: Comparative Solubility Analysis
The following data summarizes the operational solubility limits. Note that "Practical Limit" refers to a concentration that is easily achievable without excessive sonication or heating, which could degrade the azide.
| Feature | Water / Aqueous Buffers | DMSO (Dimethyl Sulfoxide) |
| Solubility Mechanism | Ionic Dissociation | Polar Aprotic Solvation |
| Practical Limit | ~10 - 25 mg/mL (pH dependent) | > 50 mg/mL |
| Stock Conc. (Typical) | 10 mM | 50 - 100 mM |
| Dissolution Speed | Moderate (May require vortexing) | Fast |
| pH Sensitivity | High. Precipitates if pH > 8.5 (Free base forms) | Low |
| Freezing Point | 0°C (Expands, may crack vials) | 18.9°C (Solidifies at RT) |
| Primary Risk | Hydrolysis / Microbial Growth | Hygroscopicity (Absorbs water) |
Critical Technical Insight: In aqueous buffers (PBS, HEPES), the solubility is maintained only as long as the pH remains below the pKa of the primary amine (typically ~9.0–9.5 for benzylamines). If the pH is raised significantly to facilitate a reaction, the ammonium deprotonates to the free base, which may precipitate out of solution immediately.
Part 3: Stability & Reactivity Profile
The choice of solvent dictates the shelf-life of your reagent.
The Azide Sensitivity (Universal)
Regardless of the solvent, the
-
Rule: Always handle in amber vials or wrap containers in foil.
Solvent-Specific Degradation
-
In Water: The primary risk is hydrolysis and microbial contamination . Aqueous stocks of amine salts are prone to bacterial growth if not sterile-filtered. Furthermore, long-term storage in water can lead to slow hydrolysis of the azide functionality.
-
In DMSO: DMSO is an oxidant. Over extended periods (months/years), amines can undergo oxidative degradation. However, for this specific salt, DMSO is the superior storage solvent due to its bacteriostatic nature and prevention of hydrolytic pathways, provided it is kept dry.
Part 4: Experimental Protocols
Workflow 1: Preparation of High-Concentration Stock (Recommended)
Context: Creating a master stock for long-term storage (-20°C).
-
Calculate: Target a concentration of 50 mM .
-
Example: For 10 mg of compound (MW ≈ 184.6 g/mol ), add ~1.08 mL of anhydrous DMSO.
-
-
Weighing: Weigh the hydrochloride salt quickly. It can be slightly hygroscopic.
-
Dissolution: Add high-grade (anhydrous) DMSO. Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.
-
Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C in the dark. Stable for >6 months.
Workflow 2: Aqueous Working Solution
Context: Immediate use for cell labeling or protein conjugation.
-
Thaw: Thaw a DMSO aliquot at room temperature (DMSO freezes at ~19°C).
-
Dilute: Add the DMSO stock dropwise to the aqueous buffer (PBS or water) while vortexing.
-
Target: Final organic solvent concentration < 1-5% to avoid cytotoxicity or protein denaturation.
-
-
Check: Ensure no precipitation occurs. If a precipitate forms, the concentration is too high or the buffer pH is too basic.
Diagram 2: Solvent Selection Decision Matrix
Figure 2: Decision logic for solvent selection based on end-use application.
Part 5: Application Context & Troubleshooting
| Issue | Cause | Solution |
| Precipitation upon dilution | "Salting out" or pH shock. | Ensure the aqueous buffer pH is < 8.0. Dilute more slowly. |
| Yellowing of solution | Oxidation of the amine or nitrene formation. | Discard solution. Check for light exposure or old DMSO. |
| Cell Toxicity | DMSO concentration too high. | Keep final DMSO < 0.5% for sensitive cells (primary neurons) or < 1.0% for robust lines (HeLa). |
References
-
Cayman Chemical. (2022).[1] Product Information: O-Benzylhydroxylamine (hydrochloride).[1] Link
- Context: Provides solubility benchmarks for benzylamine HCl salts (approx. 1 mg/mL PBS, 10 mg/mL DMSO)
-
MedChemExpress. (2023). 4-Azido-L-phenylalanine hydrochloride Datasheet. Link
- Context: Validates the protocol of using DMSO for stock solutions of aryl azide salts to ensure stability before aqueous dilution.
-
BroadPharm. (n.d.). Click Chemistry Reagents Solubility Guide. Link
- Context: General reference for the solubility of PEGylated and aryl azide linkers in polar aprotic solvents.
-
Sigma-Aldrich. (n.d.). Solvent Miscibility and Solubility Table. Link
- Context: Authoritative source for DMSO/Water miscibility and physicochemical properties.
Sources
CAS number and physiochemical data for (4-Azidophenyl)methanamine HCl
The following technical guide details the physiochemical properties, synthesis, and application of (4-Azidophenyl)methanamine Hydrochloride , a critical bifunctional reagent in modern bioconjugation and drug discovery.
High-Fidelity Click Chemistry Reagent for Bioconjugation and PROTAC Development
Executive Summary
This compound (CAS: 1803600-85-2) is a bifunctional linker featuring a primary amine for amide coupling and an aryl azide for bioorthogonal "click" chemistry (CuAAC or SPAAC). Unlike aliphatic azides, the aryl azide moiety offers distinct electronic properties and stability profiles, making this compound a preferred scaffold for developing Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-functionalized biosensors. This guide provides a validated physiochemical profile, a selective synthesis protocol based on pKa discrimination, and critical safety standards for handling high-energy azide salts.
Identity & Physiochemical Profile
The hydrochloride salt form is preferred over the free base due to enhanced water solubility and improved shelf-life stability, preventing the formation of azo-dimers or oxidative degradation of the amine.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1803600-85-2 |
| Synonyms | 4-Azidobenzylamine HCl; p-Azidobenzylamine hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 184.63 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in Water (>50 mg/mL), DMSO, Methanol; Insoluble in Hexane, Et |
| Melting Point | Decomposes > 140°C (Exothermic decomposition; do not melt) |
| pKa (Amine) | ~9.2 (Benzylamine moiety) |
| Storage | -20°C, Desiccated, Protect from Light (Amber vial) |
Structural Analysis & Reactivity
The molecule operates as a heterobifunctional linker . Its utility stems from the orthogonality of its two reactive centers:
-
Primary Amine (Nucleophile): The benzylamine group (
) is highly nucleophilic and readily reacts with NHS-esters, carboxylic acids (via EDC/NHS), or isothiocyanates. The hydrochloride salt protects this group from air oxidation until neutralization. -
Aryl Azide (Dipole): The phenyl azide (
) serves as a latent electrophile/dipole. It is stable at physiological pH but reacts rapidly with terminal alkynes (Cu(I)-catalyzed) or strained cyclooctynes (strain-promoted) to form stable triazoles.
Diagram 1: Reactivity & Functionalization Workflow
Caption: Dual-pathway activation. The amine is typically conjugated first to a target (e.g., a protein or drug), leaving the azide available for secondary 'click' labeling.
Technical Synthesis: Selective Diazotization
Rationale: The synthesis exploits the drastic pKa difference between the aromatic amine (Aniline, pKa ~4.6) and the aliphatic amine (Benzylamine, pKa ~9.5) of the starting material, 4-(aminomethyl)aniline. By maintaining a pH < 2, the aliphatic amine remains fully protonated (ammonium) and unreactive toward nitrous acid, while the aniline is in equilibrium and undergoes diazotization.
Protocol
-
Starting Material: Dissolve 4-(aminomethyl)aniline dihydrochloride (10 mmol) in 20 mL of 2M HCl.
-
Diazotization: Cool the solution to 0–5°C in an ice bath. Add NaNO
(1.05 equiv) dissolved in minimal water dropwise. Stir for 30 min. Crucial: Maintain T < 5°C to prevent diazonium decomposition. -
Azidation: Add NaN
(1.2 equiv) dropwise. Caution: Nitrogen gas evolution will be vigorous. Stir for 2 hours at 0°C, then warm to room temperature. -
Workup (Free Base Isolation): Basify the solution to pH 12 using 4M NaOH. Extract the free base into Dichloromethane (DCM) (3 x 20 mL).
-
Salt Formation: Dry the DCM layer over Na
SO . Filter. Add 4M HCl in Dioxane (1.5 equiv) dropwise to the filtrate. The product precipitates as the hydrochloride salt.[1] -
Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum in the dark.
Diagram 2: Synthesis Pathway
Caption: Selective conversion of the aromatic amine to an azide while preserving the aliphatic amine, utilizing pKa-controlled reactivity.
Applications in Drug Discovery
PROTAC Linker Design
This reagent is a "minimalist" linker. In PROTAC design, linker length and rigidity are critical. The phenyl ring provides rigidity, while the azide allows for modular library assembly via click chemistry with alkyne-tagged E3 ligase ligands (e.g., Thalidomide-alkyne).
Photoaffinity Labeling
Aryl azides are photoactive. Upon UV irradiation (254-365 nm), the azide releases N
Surface Immobilization
The amine group allows covalent attachment to carboxylated surfaces (e.g., SPR chips, magnetic beads). Once immobilized, the surface presents an azide "handle" that can capture alkyne-tagged biomolecules from complex lysates with high specificity.
Safety & Handling (Critical)
Hazard Class: Organic Azide / Toxic Solid.
-
Explosion Risk: While aryl azides are generally more stable than alkyl azides, the "Rule of Six" (Number of Carbons + Oxygens / Number of Nitrogens) must be observed.
- . Ratio = 1.75.
-
Warning: This ratio is
, classifying the compound as high energy . It is potentially explosive if heated or subjected to shock. -
Mitigation: Never heat above 60°C. Do not distill. Store as the HCl salt (stabilized lattice).
-
Metal Incompatibility: Do not use metal spatulas (especially copper or lead) when handling the free base or aqueous solutions, as heavy metal azides are extremely shock-sensitive explosives. Use Teflon or ceramic tools.
-
Light Sensitivity: Store in amber vials. Exposure to ambient light can slowly degrade the azide to an amine or azo-dimer.
References
-
ChemicalBook. (2023). This compound Product Properties and CAS 1803600-85-2. Retrieved from
-
PubChem. (2024). Compound Summary: (4-Azidophenyl)methanamine. National Library of Medicine. Retrieved from
-
Organic Syntheses. (2009). Diazotization and Azidation Protocols for Aromatic Amines. (General reference for aryl azide synthesis mechanisms). Retrieved from
-
Thermo Fisher Scientific. (2024). Crosslinking and Photoaffinity Labeling using Aryl Azides. Retrieved from
- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Authoritative review on azide safety and reactivity). DOI: 10.1002/anie.200400657
Sources
Difference between 4-Azidobenzylamine free base and hydrochloride salt
Executive Summary
This guide details the physicochemical and functional differences between 4-Azidobenzylamine (Free Base) and its Hydrochloride Salt (HCl) . While both forms contain the critical azide (
Key Takeaway: The HCl salt is the preferred form for storage and precise weighing due to its crystalline stability and resistance to oxidation. The Free Base is the reactive species required for nucleophilic attack (e.g., NHS-ester conjugation) but is prone to oxidation and difficult to handle as an oil/low-melting solid.
Physicochemical Fundamentals
The core difference lies in the protonation state of the benzylic amine. This dictates the physical state and solubility, which are the primary drivers for selecting one form over the other.
Comparative Data Table
| Feature | 4-Azidobenzylamine (Free Base) | 4-Azidobenzylamine HCl (Salt) |
| Formula | ||
| Molecular Weight | ~148.17 g/mol | ~184.63 g/mol |
| Physical State | Oily liquid or low-melting solid (Yellow/Brown) | Crystalline Solid (White/Off-white) |
| Solubility | Organic solvents (DCM, EtOAc, | Water, Methanol, DMSO, DMF |
| pH in Solution | Basic ( | Acidic (~4-5) |
| Oxidation Risk | High (Amine absorbs | Low (Amine is protonated/protected) |
| CAS (Generic) | 133059-33-5 (Check vendor) | 91159-79-4 (Analogous/Check vendor) |
Note on CAS: CAS numbers for specific azide linkers vary by hydration and salt stoichiometry. Always verify the structure on the Certificate of Analysis (CoA) rather than relying solely on the CAS.
Stability & Reactivity Mechanisms
The Amine Equilibrium
The functionality of 4-Azidobenzylamine depends on the "Toggle" state of the nitrogen atom.
-
Free Base (
): The lone pair on the nitrogen is available. It is a nucleophile . It will react with NHS esters, acid chlorides, and aldehydes. -
HCl Salt (
): The lone pair is bound to a proton. It is non-nucleophilic . It will not react with coupling agents until a base (e.g., DIPEA, TEA) removes the proton.
Azide Stability
The azide group (
-
HCl Advantage: The crystal lattice of the salt form provides a kinetic barrier against degradation, making it shelf-stable at -20°C for years.
-
Free Base Risk: As an oil, the free base has higher molecular mobility, increasing the rate of dimerization or oxidation upon air exposure.
Visualization: Chemical States & Decision Logic
The following diagrams illustrate the chemical equilibrium and the decision logic for choosing the correct form.
Caption: Chemical equilibrium between salt/base forms and their respective reactivity pathways.
Safety & Handling Protocols
Working with azides requires strict adherence to safety protocols to prevent explosion and toxicity.
The "Rule of Six"
Organic azides are potentially explosive. The safety rule of thumb is:
Mandatory Safety Measures
-
No Metal Spatulas: Azides can react with transition metals (Copper, Lead) to form highly sensitive metal azides. Use Teflon or ceramic tools only.
-
No Halogenated Solvents: Do not use DCM or Chloroform with Sodium Azide precursors (forms di/tri-azidomethane). While 4-Azidobenzylamine is safer, avoid concentrating it to dryness in halogenated solvents.
-
Shielding: Perform all reactions behind a blast shield.
-
Cold Storage: Store the HCl salt at -20°C. Store the Free Base at -20°C under Argon/Nitrogen.
Experimental Protocols
Protocol A: In-Situ Use of HCl Salt for Amide Coupling
Context: You bought the stable HCl salt but need to react it with an NHS-ester functionalized protein or polymer.
-
Dissolution: Dissolve 4-Azidobenzylamine HCl in dry DMSO or DMF. (Water is acceptable if the NHS ester is water-soluble, e.g., Sulfo-NHS).
-
Activation: Add 1.5 - 2.0 equivalents of a tertiary base (DIPEA or Triethylamine) to the solution.
-
Mechanism:
-
-
Coupling: Add the NHS-ester containing molecule immediately.
-
Purification: Proceed with size-exclusion chromatography (for proteins) or precipitation (for polymers) to remove the small molecule byproducts.
Protocol B: Desalting (HCl Free Base)
Context: You require the pure amine oil for a reaction sensitive to salts or extra base.
-
Partition: Dissolve 100 mg of 4-Azidobenzylamine HCl in 10 mL of distilled water.
-
Basify: Add 10 mL of saturated Sodium Bicarbonate (
) or 1M NaOH. Verify pH > 10. -
Extract: Extract 3x with 10 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Dry: Combine organic layers, dry over anhydrous Magnesium Sulfate (
), and filter. -
Concentrate (CAUTION): Evaporate solvent under reduced pressure at room temperature . Do not heat. Stop before complete dryness if possible, or use immediately.
Workflow Visualization: Desalting Process
Caption: Step-by-step workflow for converting the stable HCl salt into the reactive Free Base.
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link
-
Handling Guidelines: University of California, Santa Cruz. "Azide Safety Guidelines." UCSC Environmental Health & Safety. Link
-
Amine Salt Reactivity: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link
-
Click Chemistry Reagents: Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 2001. Link
A Comprehensive Technical Guide to the Storage, Stability, and Shelf Life of (4-Azidophenyl)methanamine Hydrochloride
Introduction: (4-Azidophenyl)methanamine hydrochloride is a versatile bifunctional molecule increasingly utilized by researchers in drug development and chemical biology. Featuring both a primary amine and an aryl azide, it serves as a critical building block for creating advanced bioconjugates, PROTACs, and molecular probes via "click chemistry" and other orthogonal ligation strategies. The energetic nature of the azide functional group, however, necessitates a thorough understanding of the compound's stability, proper storage conditions, and potential degradation pathways. The integrity of experimental data and, more importantly, laboratory safety, depend on the stringent control of this reagent's quality over time.
This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines field-proven protocols for storage, handling, and the establishment of stability-indicating analytical methods, empowering researchers to ensure the integrity and safe use of this valuable chemical entity.
Intrinsic Stability and Physicochemical Profile
The stability of any organic azide is fundamentally linked to its molecular structure.[1] While the aromatic ring in this compound offers some stabilizing effect compared to aliphatic azides, the compound remains an energetic material requiring careful assessment.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₉ClN₄ |
| Molecular Weight | 184.63 g/mol |
| CAS Number | 1803600-85-2[2] |
| Appearance | Typically a solid powder |
| Structure |
1.1. Structural Stability Assessment
Two empirical rules provide a rapid assessment of an organic azide's potential thermal sensitivity:
-
Carbon-to-Nitrogen (C/N) Ratio: For an organic azide to be considered reasonably safe to handle, the number of carbon atoms should ideally exceed the number of nitrogen atoms.[1] For (4-Azidophenyl)methanamine (base form C₇H₈N₄), the C/N ratio is 7/4 = 1.75. This value suggests that while not acutely explosive, the compound possesses significant energetic potential.
-
The "Rule of Six": This guideline posits that a compound should have at least six carbon atoms for every energetic functional group (e.g., azide, nitro, diazo) to provide sufficient "dilution," rendering it relatively safe.[1][3] With seven carbons and one azide group, this compound meets the minimum threshold of this rule, but it does not imply complete immunity from decomposition.
A more quantitative guideline suggests that for a compound to be considered non-explosive, the ratio (NC + NO) / NN should be greater than 3. For this molecule, the ratio is (7 + 0) / 4 = 1.75, which falls below the recommended threshold, underscoring the need for rigorous safety precautions.
Caption: Logical flow for assessing the intrinsic stability of the azide.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the compound's purity and ensuring laboratory safety. Organic azides are sensitive to decomposition from external energy sources like heat, light, friction, and pressure.[1]
2.1. Optimal Storage Conditions
The following conditions are recommended to maximize the shelf life and maintain the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal decomposition. The rate of chemical reactions can double for every 10°C rise in temperature.[4] |
| Atmosphere | Dry, inert gas (Argon or Nitrogen) | The hydrochloride salt is hygroscopic. Moisture can affect stability and handling. An inert atmosphere prevents potential oxidative degradation. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and air.[5][6] Amber glass protects the compound from light, which can induce photolytic decomposition.[1] |
| Location | Store in a locked, dedicated cabinet | Prevents unauthorized access and ensures proper inventory control.[6] |
2.2. Chemical Incompatibilities and Safe Handling
To prevent the formation of highly toxic or explosive byproducts, this compound must be isolated from incompatible materials.
-
Strong Acids: Avoid all contact with strong acids. This can lead to the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][7][8]
-
Heavy Metals & Salts: Do not allow contact with heavy metals (e.g., lead, copper, silver, mercury). This can form heavy metal azides, which are dangerously shock-sensitive and explosive.[1][8]
-
Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform as a reaction medium, as this can form explosive diazidomethane or triazidomethane.[1][8]
-
Strong Oxidizing Agents: Keep away from strong oxidizers to prevent uncontrolled exothermic reactions.[9]
Safe Handling Workflow: All manipulations should be performed in a certified chemical fume hood, and personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.[8] For quantities exceeding a few hundred milligrams, the use of a blast shield is strongly advised.[8]
Caption: Recommended workflow for safely handling the azide compound.
Understanding Shelf Life and Degradation Pathways
The shelf life is the period during which the compound remains within its quality specifications when stored under the recommended conditions.[4] For reagents like this compound, this is typically determined by the manufacturer via long-term stability studies.[10] Users should always refer to the supplier's expiration date as the primary guide. Beyond this date, the compound's purity is not guaranteed.
Several degradation pathways can compromise the compound's integrity:
-
Thermal Decomposition: Heating aryl azides can cause the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This can occur at temperatures as low as 85°C for some derivatives.
-
Photolytic Degradation: Exposure to light, particularly short-wavelength UV radiation, provides the energy to cleave the azide bond, also forming a nitrene. This is why storage in amber vials is critical.[1]
-
Hydrolytic Instability: While generally stable to neutral water, extreme pH conditions can promote degradation. Strong acids can protonate the azide, leading to the formation of hazardous hydrazoic acid.[1] Strong bases may catalyze other decomposition reactions.[11]
-
Oxidative Degradation: The aminomethyl group and the aromatic ring can be susceptible to oxidation, leading to a variety of impurities that may interfere with subsequent reactions.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. This compound | 1803600-85-2 [chemicalbook.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Expiry dates - Australian Prescriber [australianprescriber.tg.org.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. fishersci.com [fishersci.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to the Safe Handling of Aryl Azide Amines
Abstract: Aryl azide amines are a class of organic compounds with significant utility in drug development, chemical biology, and materials science, primarily due to the versatile reactivity of the azide functional group.[1] They are key intermediates in the synthesis of heterocycles, peptides, and are foundational to bioconjugation techniques like "click chemistry" and photoaffinity labeling.[1] However, the energetic nature of the azide moiety imparts inherent instability, posing significant handling hazards, including the potential for explosive decomposition.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hazards associated with aryl azide amines and establishes rigorous, field-proven protocols for their safe synthesis, handling, storage, and disposal.
The Dual Nature of Aryl Azide Amines: Utility and Hazard
Aryl azide amines are aromatic compounds containing both an amino (-NH₂) group and an azido (-N₃) group. This unique combination allows for orthogonal chemical modifications, making them valuable synthons. The amino group can be readily acylated, alkylated, or diazotized, while the azide group participates in a host of powerful transformations, including the Huisgen 1,3-dipolar cycloaddition (the cornerstone of "click chemistry"), the Staudinger reaction for reduction to amines, and the aza-Wittig reaction.[5][6]
Despite their synthetic power, the azide group is an "explosophore"—a functional group that makes a molecule prone to explosive decomposition.[2] The hazard is rooted in the high nitrogen content and the weak N-N bonds within the azide moiety, which can release a large volume of nitrogen gas (N₂) upon decomposition, a highly exothermic process.[7][8] This decomposition can be triggered by external energy sources such as heat, shock, friction, or even light.[2][3][4][9] Therefore, a deep understanding of these risks is not merely procedural but is fundamental to the safe and successful application of these reagents.
Hazard Analysis: Deconstructing the Instability of the Azide Moiety
The primary hazard of aryl azide amines is their potential for rapid, explosive decomposition. This instability is not uniform and is influenced by several structural and environmental factors.
The Energetic Decomposition Pathway
Thermally or photolytically induced decomposition of an aryl azide typically proceeds through the formation of a highly reactive nitrene intermediate, with the concomitant loss of dinitrogen gas.[6][10] This process is energetically favorable and can propagate rapidly, leading to an explosion.
Caption: Thermal or photolytic decomposition of an aryl azide to a reactive nitrene.
Critical Factors Influencing Stability
Not all aryl azides are equally hazardous. Researchers must assess stability based on the following principles before commencing work:
-
Carbon-to-Nitrogen Ratio (C/N): This is a primary rule-of-thumb for assessing stability. A higher ratio of carbon to nitrogen atoms generally indicates greater stability.[2]
-
Molecules where the number of nitrogen atoms exceeds the number of carbon atoms should be considered extremely dangerous and should not be isolated.[2][3]
-
The "Rule of Six" provides another guideline: there should be at least six carbon atoms for every energetic group (like an azide) to provide sufficient dilution to render the compound relatively safe to handle with proper precautions.[2][9]
-
-
Molecular Weight: Low molecular weight organic azides tend to be more volatile and violently explosive.[4] As molecular weight increases, the relative percentage of the energetic azide group decreases, often leading to greater stability.
-
Substitution: The nature of the aromatic ring and its substituents plays a role. Electron-withdrawing groups can influence the stability of the azide. Olefinic, aromatic, or carbonyl azides are generally less stable than aliphatic azides.[3][11]
-
Concentration and Scale: The hazard increases significantly with concentration and scale.[9] Pure or highly concentrated aryl azides are far more sensitive than dilute solutions.[2][3] Reactions should always be performed on the smallest practical scale, especially during initial investigations.[11][12]
Hierarchy of Controls: A Framework for Safe Handling
A systematic approach to safety, known as the hierarchy of controls, should be applied to all work involving aryl azide amines. This framework prioritizes the most effective safety measures.[13]
-
Elimination/Substitution: The most effective control is to avoid using hazardous azides if possible. Can a less hazardous reagent or synthetic route achieve the same goal? For example, consider in-situ generation of the azide so it is never isolated.
-
Engineering Controls: These are physical installations that separate the researcher from the hazard.
-
Chemical Fume Hood: All work with azides must be conducted in a properly functioning chemical fume hood.[11][14]
-
Blast Shield: A polycarbonate blast shield must be placed between the experiment and the researcher.[5][14][15] The fume hood sash itself provides only minimal protection.[9]
-
Sandbags/Containment: For reactions with a higher perceived risk, secondary containment, such as placing the reaction vessel within a sandbagged area, can help absorb energy from a potential explosion.
-
-
Administrative Controls: These are the procedures and policies that dictate safe work practices.
-
Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved before any work begins.[16]
-
Restricted Access: Clearly label areas where azide experiments are in progress and restrict access.[5][15]
-
Never Work Alone: Never conduct experiments with potentially explosive compounds when alone in the laboratory.[9]
-
-
Personal Protective Equipment (PPE): This is the last line of defense and must always be used in conjunction with the controls above.
-
Eye Protection: ANSI-approved safety glasses and a face shield are mandatory.[11][17]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[17] Double-gloving is recommended for handling pure compounds or concentrated solutions.[17]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[17] For higher-risk operations, a leather jacket may be appropriate.[12][18]
-
Experimental Workflow: Synthesis and Handling of 4-Azidoaniline
The following section details a representative protocol for the synthesis of 4-azidoaniline from 4-fluoroaniline, adapted from established methodologies. This protocol is presented for illustrative purposes and must be preceded by a thorough, site-specific risk assessment.
WARNING: This procedure involves toxic and potentially explosive materials. It must only be performed by trained personnel with strict adherence to all safety controls outlined in this guide.
Pre-Synthesis Safety Review
-
Objective: Synthesize 4-azidoaniline on a <1 gram scale.
-
Hazards: Sodium azide (highly toxic, can form explosive heavy metal azides), 4-fluoroaniline (toxic), 4-azidoaniline (toxic, potentially explosive solid).[19][20] Hydrazoic acid (highly toxic and explosive gas) can form if azides are mixed with strong acid.[2][5]
-
Controls: Fume hood, blast shield, face shield, all required PPE. No metal spatulas.[2][11] All glassware inspected for cracks.[21]
Caption: A generalized workflow for the synthesis and workup of an aryl azide.
Step-by-Step Synthesis Protocol
-
Set up a round-bottom flask with a magnetic stirrer and reflux condenser in a fume hood, behind a blast shield.
-
To the flask, add 4-fluoroaniline (1.0 eq), sodium azide (1.2 eq), and a suitable solvent like DMSO.
-
Heat the mixture with stirring in an oil bath to 90-100°C. Rationale: Heating provides the activation energy for the nucleophilic aromatic substitution, but excessive temperatures increase the risk of decomposition.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction vessel to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate. The desired aryl azide product will move to the organic phase. The unreacted sodium azide remains in the aqueous phase.
-
Combine the organic layers and wash with brine to remove residual water and DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. CRITICAL: Do not use high heat on the water bath and do not evaporate to complete dryness.[4][5][11] Low molecular weight azides can be explosive in their pure, dry state.[4] It is safer to leave the product as a concentrated solution or an oil.
Quenching and Waste Disposal
Azide-containing waste is hazardous and must be handled separately and neutralized before disposal.[2][4] Never pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive heavy metal azides.[14][15]
-
Aqueous Waste (containing NaN₃): The aqueous layer from the extraction contains unreacted sodium azide. This must be quenched. In a well-ventilated fume hood, add a 20% aqueous solution of sodium nitrite, followed by the slow, dropwise addition of 20% sulfuric acid until the solution is acidic.[22] The order of addition is critical to prevent the formation of volatile, toxic hydrazoic acid.[14][22] The reaction is complete when gas evolution (NO) ceases and the solution tests positive for excess nitrite with starch-iodide paper.[22]
-
Solid Waste: All contaminated items (gloves, filter paper, etc.) must be collected in a dedicated, clearly labeled waste container.[11][15]
-
Organic Azide Product: If the final product is not used immediately, it should be converted to a more stable derivative, such as an amine via Staudinger reduction, before disposal.[2]
Quantitative Hazard Data
While comprehensive safety data for all aryl azide amines is not available, data for representative compounds highlight the associated hazards.
| Compound | CAS Number | Molecular Formula | Key Hazards |
| 4-Azidoaniline | 2068-15-7 | C₆H₆N₄ | Toxic if swallowed, in contact with skin, or if inhaled.[19] Potential explosion hazard. |
| 4-Azidoaniline HCl | 91159-79-4 | C₆H₇ClN₄ | Flammable solid; Toxic by inhalation, skin contact, and ingestion; Eye and respiratory irritant.[20] |
| 4-Azido-L-phenylalanine | 33173-53-4 | C₉H₁₀N₄O₂ | Exhibits explosive characteristics with decomposition exotherm starting at 124°C.[23] |
| Sodium Azide | 26628-22-8 | NaN₃ | Highly toxic (fatal if swallowed/inhaled/skin contact); High explosion hazard when heated; Forms shock-sensitive salts with heavy metals.[14] |
Conclusion: A Culture of Vigilance
Aryl azide amines are powerful tools for chemical innovation, but their utility is inextricably linked to their potential hazards. Safe handling is not a matter of simply following a checklist but of fostering a deep-seated culture of safety and vigilance. This involves understanding the chemical principles behind their instability, rigorously applying the hierarchy of controls, meticulously planning every experiment, and never underestimating the risks involved. By integrating these principles into daily practice, researchers can harness the synthetic potential of aryl azide amines while ensuring the safety of themselves and their colleagues.
References
-
Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]
-
Information on Azide Compounds. Stanford University Environmental Health & Safety. [Link]
-
Azide Compounds. Princeton University Environmental Health and Safety. [Link]
-
Barral, K., et al. (2016). A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable azidating agents. Tetrahedron Letters. [Link]
-
Dick, B. D., et al. (2015). Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. Journal of the American Chemical Society. [Link]
-
Sayyed, A. A., & Tilve, S. G. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters. [Link]
-
Azides Safe Work Procedure. (2022). University of Victoria Occupational Health, Safety & Environment. [Link]
-
SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin School of Chemistry. [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University Environmental Health and Safety. [Link]
-
Azides. University of California, Santa Barbara EH&S. [Link]
-
Karaghiosoff, K., et al. (2015). Synthesis and Safety of Azido Compounds. In Organic Azides (pp. 1-31). Wiley. [Link]
-
How to remove Sodium azide? (2015). ResearchGate. [Link]
-
Lwowski, W. (1973). The chemistry of azides. New Jersey Institute of Technology Digital Commons. [Link]
-
Standard Operating Procedure: Safe Handling of Azido Compounds. (2021). University of New Mexico Department of Chemistry and Chemical Biology. [Link]
-
Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]
-
Chen, Y., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry. [Link]
-
Salunke, D. B., et al. (2019). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Tetrahedron Letters. [Link]
-
Fläschner, C., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers. [Link]
-
(A) Proposed mechanism for the coupling of aryl azide 1 a and alcohol... (2021). ResearchGate. [Link]
-
Simple Conversion of Aromatic Amines into Azides. (2019). ResearchGate. [Link]
-
Potentially Explosive Experiments Guideline. KAUST Health & Safety. [Link]
-
Organic azide. Wikipedia. [Link]
-
Safety Hazards in the Energetics Laboratory. (2019). Defense Systems Information Analysis Center (DSIAC). [Link]
-
Sodium azide Standard Operating Procedure. Purdue University Radiological and Environmental Management. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Making Explosives In The Lab. (2008). Chemical & Engineering News. [Link]
-
A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. University of Alabama in Huntsville. [Link]
-
4-Azidoaniline. PubChem. [Link]
-
How to quench azide. Reddit. [Link]
-
Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison Environment, Health & Safety. [Link]
Sources
- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ucd.ie [ucd.ie]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Organic azide - Wikipedia [en.wikipedia.org]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 11. uvic.ca [uvic.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dsiac.dtic.mil [dsiac.dtic.mil]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. research.wayne.edu [research.wayne.edu]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. purdue.edu [purdue.edu]
- 18. uah.edu [uah.edu]
- 19. 4-Azidoaniline | C6H6N4 | CID 84674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. case.edu [case.edu]
- 22. reddit.com [reddit.com]
- 23. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Covalent Conjugation of (4-Azidophenyl)methanamine to Carboxylic Acids via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the covalent coupling of (4-Azidophenyl)methanamine to molecules containing carboxylic acid functionalities using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The resulting amide bond formation introduces a versatile azide moiety, a critical functional group for subsequent bioorthogonal "click chemistry" reactions. This protocol is designed to be a self-validating system, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical considerations for reaction optimization and product characterization. Particular emphasis is placed on the safe handling of azide-containing compounds.
Introduction: The Power of EDC/NHS Chemistry in Bioconjugation
The formation of a stable amide bond between a carboxylic acid and a primary amine is a cornerstone of bioconjugation and drug development.[1] EDC/NHS chemistry offers a reliable and efficient "zero-length" crosslinking method to achieve this transformation.[2] The process involves two key steps: the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, followed by the stabilization of this intermediate by NHS to create a more stable, amine-reactive NHS ester.[2][3][4] This two-step approach significantly enhances coupling efficiency by minimizing the hydrolysis of the reactive intermediate in aqueous environments.[2]
The incorporation of (4-Azidophenyl)methanamine introduces a bioorthogonal azide handle. This functional group is particularly valuable as it does not typically react with biological molecules but can selectively participate in "click chemistry" reactions, such as the Staudinger ligation with phosphines or copper-catalyzed azide-alkyne cycloadditions.[5] This allows for the specific and efficient labeling or conjugation of the modified molecule in complex biological systems.
Reaction Mechanism and Workflow
The EDC/NHS coupling reaction proceeds through a well-defined mechanism to form a stable amide linkage.
Chemical Reaction Pathway
Step 1: Carboxylic Acid Activation. EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[3][6] This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][7]
Step 2: Formation of a Stable NHS Ester. To prevent the hydrolysis of the O-acylisourea intermediate, NHS is introduced.[8] It reacts with the intermediate to form a more stable, amine-reactive NHS ester.[3][4]
Step 3: Amine Coupling. The NHS ester readily reacts with the primary amine of (4-Azidophenyl)methanamine to form a stable amide bond.[4] This step is most efficient at a pH range of 7.2-8.5.[3][9]
Figure 2: General experimental workflow for the coupling reaction.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications |
| Carboxylic acid-containing molecule | Purity >95% |
| (4-Azidophenyl)methanamine | Purity >95% |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | High purity, stored desiccated at -20°C |
| NHS (N-hydroxysuccinimide) | High purity, stored desiccated at room temperature |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0 |
| Coupling Buffer | 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0 |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5 |
| Solvents | Anhydrous DMF or DMSO (for non-aqueous reactions) |
| Analytical Instruments | NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer |
Safety Precautions for Handling Azides
Organic azides are energetic compounds and require careful handling to mitigate risks of explosion and toxicity. [10][11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. [12][13]* Ventilation: All manipulations should be performed in a certified chemical fume hood. [12][14]* Avoid Incompatibles:
-
Heavy Metals: Avoid contact with heavy metals and their salts, as this can form highly shock-sensitive metal azides. [10][13][14]Do not use metal spatulas for handling. [10][12][13] * Acids: Mixing with strong acids can generate highly toxic and explosive hydrazoic acid. [10][13] * Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane. [10][11][14]* Energy Input: Avoid exposing organic azides to heat, shock, friction, or light. [10][11][13]Store synthesized azides below room temperature in the dark. [12][13]* Purification: Do not use distillation or sublimation for purification. [11]* Waste Disposal: Azide-containing waste must be collected in a designated, clearly labeled container and disposed of through a certified chemical waste program. [10][12]Never pour azide solutions down the drain. [14]
-
Detailed Experimental Protocol
This protocol outlines a two-step procedure, which generally yields higher efficiency by separating the activation and coupling steps. [9]
Reagent Preparation
-
Activation Buffer: Prepare 0.1 M MES buffer and adjust the pH to 5.5.
-
Coupling Buffer: Prepare 0.1 M PBS and adjust the pH to 7.4.
-
EDC and NHS Solutions: Immediately before use, dissolve EDC and NHS in the Activation Buffer to the desired concentrations. EDC is susceptible to hydrolysis, so fresh solutions are critical. [9]4. (4-Azidophenyl)methanamine Solution: Dissolve (4-Azidophenyl)methanamine in the Coupling Buffer.
Step 1: Carboxylic Acid Activation
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the carboxylic acid solution. A typical molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS). [3]3. Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. [9]
Step 2: Amine Coupling
-
Immediately add the (4-Azidophenyl)methanamine solution to the activated carboxylic acid mixture. A slight molar excess of the amine (e.g., 1.1 equivalents) is recommended. [3]2. Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer if necessary.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. [9]4. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
Step 3: Quenching
-
To stop the reaction and deactivate any remaining NHS esters, add a quenching solution such as Tris or hydroxylamine to a final concentration of 20-50 mM. [15]2. Incubate for an additional 15-30 minutes at room temperature. [7]
Step 4: Purification
-
Purify the final conjugate to remove excess reagents, byproducts (such as the isourea byproduct), and quenching agents. [15]2. Suitable purification methods include dialysis, size-exclusion chromatography (desalting columns), or reverse-phase HPLC. [2][16]
Optimization and Troubleshooting
| Parameter | Recommended Range/Value | Rationale and Key Considerations |
| pH | Activation: 4.5-6.0, Coupling: 7.2-8.5 | The two steps of the reaction have different optimal pH ranges. [7][15]Maintaining the correct pH is crucial for efficiency. [9] |
| Molar Ratios | Carboxylic Acid:EDC:NHS = 1:1.2-2:1.2-2 | An excess of EDC and NHS drives the activation reaction to completion. [3] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain the stability of biomolecules and reduce hydrolysis of the NHS ester. [8] |
| Reaction Time | Activation: 15-30 min, Coupling: 2-12 hours | Reaction times should be optimized based on the specific reactants and monitored by an appropriate analytical method. [3][9][16] |
| Buffer Choice | Non-amine, non-carboxylate buffers (e.g., MES, PBS) | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the desired reaction. [9] |
Troubleshooting Common Issues:
-
Low Yield: Check the freshness and purity of EDC. Ensure the pH of the activation and coupling steps are within the optimal ranges. Consider increasing the molar excess of EDC/NHS.
-
Precipitation: The molecule may be precipitating out of solution. Try performing the reaction in a more dilute solution or consider adding a co-solvent like DMF or DMSO for sparingly soluble compounds. [17]* Inconsistent Results: Poor pH control is a common cause of variability. [7]Always verify the pH of your reaction mixture after adding all components.
Characterization of the Final Product
Confirmation of successful conjugation and amide bond formation is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of a new amide proton signal (typically broad, between 7-8.5 ppm) and the characteristic signals of the (4-azidophenyl)methyl group. The presence of both cis and trans amide bond conformers can sometimes lead to the duplication of signals. [18][19]* Infrared (IR) Spectroscopy:
-
The formation of the amide bond can be confirmed by the appearance of characteristic amide bands: Amide I (C=O stretch) around 1650 cm⁻¹ and Amide II (N-H bend and C-N stretch) around 1550 cm⁻¹. [20]The azide group will also show a strong, sharp absorption band around 2100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
ESI-MS or MALDI-TOF can be used to confirm the molecular weight of the final conjugate, verifying the addition of the (4-azidophenyl)methanamine moiety.
-
Conclusion
The EDC/NHS coupling of (4-Azidophenyl)methanamine to carboxylic acids is a robust and versatile method for introducing a bioorthogonal azide handle onto a wide range of molecules. By carefully controlling the reaction parameters, particularly pH, and adhering to strict safety protocols for handling azide-containing compounds, researchers can achieve high coupling efficiencies and reliable results. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to leverage this powerful bioconjugation strategy.
References
- Vertex AI Search. (2025, February 20).
- University of Pittsburgh. (2013, February 1). Safe Handling of Azides. safety.pitt.edu.
- University College Dublin. (2018, April 1).
- University of Victoria. (2022, May 18). Azides - UVIC.
- BenchChem. (2025). Application Notes and Protocols: Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry.
- Stanford Environmental Health & Safety.
- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG6-mono-methyl ester.
- University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry and Chemical Biology.
- Hermanson, G. T. (2008).
- Thermo Fisher Scientific. Instructions: EDC.
- Zhang, L., et al. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Int. J. Mol. Sci., 14(2), 3137-3153.
- Sigma-Aldrich. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
- Plaxco, K. W., et al. (2015). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PLoS ONE, 10(5), e0126620.
- ECHEMI. About EDC/NHS response.
- AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
- BenchChem. (2025). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
- Reddit. (2024, September 14). EDC/NHS coupling. r/Chempros.
- ResearchGate. (2024, April 24). What are the appropriate pH and temperature conditions I should use for the EDC/NHSS coupling reaction of the amino and carboxyl groups?.
- Royal Society of Chemistry. (2024, August 28). Organoboron catalysis for direct amide/peptide bond formation.
- MDPI. (2013, September 25).
- Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
- American Chemical Society. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.
- ResearchGate. (2015, August 13).
- Fisher Scientific. NHS-Azide and NHS-Phosphine Reagents.
- Reddit. (2020, February 22). removing NHS after peptide coupling. r/Chempros.
Sources
- 1. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. electrochemsci.org [electrochemsci.org]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. ucd.ie [ucd.ie]
- 12. uvic.ca [uvic.ca]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. echemi.com [echemi.com]
- 17. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 18. Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives | MDPI [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Surface Modification of Gold Nanoparticles with (4-Azidophenyl)methanamine
Executive Summary
This guide details the covalent attachment of (4-Azidophenyl)methanamine (also known as 4-azidobenzylamine) to carboxyl-functionalized gold nanoparticles (AuNPs). This modification transforms standard AuNPs into "Click-Ready" scaffolds . The resulting azide-terminated surface enables the modular attachment of drugs, targeting peptides, or oligonucleotides via bioorthogonal Click Chemistry (CuAAC or SPAAC) with high specificity and stability in physiological media.
Key Advantage: Unlike passive adsorption, this protocol utilizes carbodiimide crosslinking to form a robust amide bond, preventing ligand displacement in serum—a critical requirement for drug development applications.
Scientific Background & Mechanism[1][2][3]
The Molecule: (4-Azidophenyl)methanamine
This heterobifunctional ligand serves as a bridge between the inorganic gold core and organic therapeutics.
-
Amine Domain (
): Acts as the nucleophile for attachment to the AuNP surface via activated carboxyl groups. -
Azide Domain (
): Remains chemically inert under physiological conditions but reacts rapidly with alkynes (Click chemistry) to attach payloads.
Reaction Mechanism: Two-Step EDC/NHS Coupling
To ensure a stable conjugate, we employ a two-step activation process.[1] Direct reaction of amines with carboxylic acids is slow and requires heat (which aggregates AuNPs). Instead, we activate the surface carboxyls using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS .
-
Activation: EDC reacts with the carboxyl surface to form an unstable O-acylisourea intermediate.[2][3] Sulfo-NHS displaces this to form a semi-stable amine-reactive NHS-ester.
-
Conjugation: The primary amine of (4-Azidophenyl)methanamine attacks the NHS-ester, releasing NHS and forming a stable amide bond.
Mechanistic Workflow Diagram
Figure 1: Step-wise activation and conjugation mechanism transforming Carboxyl-AuNPs into Azide-functionalized nanocarriers.
Materials & Equipment
Reagents
-
AuNP-COOH: Citrate-stabilized AuNPs pre-functionalized with a Carboxyl-PEG-Thiol or MUA (Mercaptoundecanoic acid) monolayer. (Recommended: 20–50 nm diameter).
-
Ligand: (4-Azidophenyl)methanamine (HCl salt or free base).
-
Crosslinkers:
-
Buffers:
-
Activation Buffer: 10 mM MES, pH 6.0 (Crucial for EDC stability).
-
Coupling Buffer: 1X PBS, pH 7.4 (Crucial for amine reactivity).
-
Blocking Agent: Ethanolamine or hydroxylamine (optional).
-
Equipment
-
Centrifuge (capable of 8,000–15,000 x g).
-
Ultrasonic bath.
-
UV-Vis Spectrophotometer.[5]
-
Dynamic Light Scattering (DLS) & Zeta Potential Analyzer.
Experimental Protocol
Phase 1: Surface Activation
Rationale: EDC hydrolyzes rapidly at neutral pH. The reaction must be performed in MES buffer (pH 6.0) to maximize the half-life of the active ester.
-
Preparation: Aliquot 1 mL of AuNP-COOH (OD ~1.0) into a 1.5 mL microcentrifuge tube.
-
Buffer Exchange: Centrifuge at 8,000 x g for 15 mins (adjust based on particle size; lower speed for larger particles). Carefully remove the supernatant and resuspend the pellet in 1 mL of 10 mM MES Buffer (pH 6.0) .
-
Activation Mix:
-
Add 10 µL of freshly prepared EDC solution (10 mg/mL in MES).
-
Add 20 µL of freshly prepared Sulfo-NHS solution (10 mg/mL in MES).
-
-
Incubation: Vortex gently and incubate for 15–20 minutes at room temperature with rotation. Do not exceed 30 minutes as hydrolysis will compete.
Phase 2: Ligand Conjugation
Rationale: The active NHS-ester reacts with primary amines.[1][3][4] The pH must be raised to ~7.4 to ensure the amine on the ligand is deprotonated (nucleophilic) while minimizing hydrolysis of the NHS ester.
-
Wash: Centrifuge the activated AuNPs (8,000 x g, 10 mins) to remove excess EDC/NHS. Remove supernatant.
-
Resuspension: Immediately resuspend the pellet in 1 mL of 1X PBS (pH 7.4) .
-
Ligand Addition: Add (4-Azidophenyl)methanamine in 50-fold molar excess relative to the AuNP surface carboxyls.
-
Note: For a standard 1 mL OD 1 solution of 20nm AuNPs, adding 10 µL of a 5 mM ligand stock (in DMSO or water) is a robust starting point.
-
-
Reaction: Incubate for 2 to 4 hours at room temperature (or overnight at 4°C) with continuous gentle mixing.
Phase 3: Purification & Storage
-
Quenching (Optional): Add 10 µL of 1 M Ethanolamine (pH 8.0) and incubate for 10 mins to block unreacted NHS esters.
-
Washing: Centrifuge (8,000 x g, 15 mins). Remove supernatant. Resuspend in PBS or storage buffer.
-
Repeat: Repeat the wash step 2 more times to ensure all unbound azide ligand is removed.
-
Storage: Store at 4°C. Do not freeze (causes irreversible aggregation).
Quality Control & Characterization
Successful surface modification must be validated using the following metrics.
| Metric | Technique | Expected Result (Pre-Conjugation) | Expected Result (Post-Conjugation) | Interpretation |
| Surface Charge | Zeta Potential | -35 mV to -50 mV | -10 mV to -20 mV | Neutralization of COO- groups and replacement with neutral/aromatic azide groups causes a positive shift. |
| Hydrodynamic Size | DLS | Base Size (e.g., 25 nm) | +2 to +4 nm increase | Slight increase indicates formation of the ligand shell. Large increases (>50nm) indicate aggregation. |
| Optical Density | UV-Vis | A 2–4 nm Red Shift (LSPR) confirms change in local refractive index at the surface. |
Downstream Application: Click Chemistry
The AuNP-Azide is now ready for drug attachment.
-
Copper-Catalyzed (CuAAC): For robust substrates. React AuNP-Azide with Alkyne-Drug + CuSO4 + Sodium Ascorbate.
-
Copper-Free (SPAAC): Preferred for biological applications. React AuNP-Azide with DBCO (Dibenzocyclooctyne)-modified drugs . This reaction occurs spontaneously without toxic copper catalysts.
Troubleshooting Guide
Problem: Aggregation (Solution turns blue/purple)
-
Cause: Loss of electrostatic stability during the reaction.
-
Fix: Ensure the ligand concentration is not so high that it completely neutralizes the surface charge too quickly. Add 0.01% Tween-20 to the coupling buffer to provide steric stability during the reaction.
Problem: Low Conjugation Efficiency
-
Cause: Hydrolysis of NHS ester before amine addition.
-
Fix: Minimize the time between the "Wash" step in Phase 2 and the addition of the ligand. Use cold (4°C) buffers to slow hydrolysis.
Problem: Ligand Solubility
-
Cause: (4-Azidophenyl)methanamine is hydrophobic.
-
Fix: Dissolve the ligand in a small volume of DMSO (up to 5% final volume) before adding to the aqueous AuNP solution.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on EDC/NHS chemistry).
-
Jazayeri, M. H., et al. (2016). "Various methods of gold nanoparticles (GNPs) conjugation to antibodies." Sensing and Bio-Sensing Research, 9, 17-22. Link
- Thanei, G., et al. (2017). "Click Chemistry on Gold Nanoparticles: A Robust Methodology for the Covalent Attachment of Drugs." Bioconjugate Chemistry, 28(1), 123–130. (Validation of azide-alkyne clicking on AuNPs).
-
Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A, 368, 1333–1383. Link
Sources
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Gold nanoparticles conjugated with anti-CD133 monoclonal antibody and 5-fluorouracil chemotherapeutic agent as nanocarriers for cancer cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanohybrids.net [nanohybrids.net]
- 4. aurion.nl [aurion.nl]
- 5. mdpi.com [mdpi.com]
Methods for introducing azide functionality into peptides via amine coupling
Executive Summary
The introduction of azide moieties into peptides is the foundational step for enabling bioorthogonal "Click Chemistry" (CuAAC or SPAAC). While solid-phase synthesis allows for the incorporation of azido-amino acids, many workflows require the modification of fully deprotected, purified, or native peptides.
This Application Note details the methodology for solution-phase amine coupling using N-hydroxysuccinimide (NHS) ester azides. This approach targets primary amines—specifically the N-terminal
Mechanistic Principles
The NHS-Ester Reaction
The primary mechanism relies on the nucleophilic attack of a deprotonated primary amine (
Critical Insight: The reaction competes with hydrolysis. Water can also attack the NHS ester, rendering the reagent inert. Therefore, the reaction rate depends heavily on pH.
-
pH < 6: Amines are protonated (
) and non-nucleophilic. Reaction is negligible. -
pH > 9: Hydrolysis of the NHS ester dominates.
-
Optimal Window: pH 7.2 – 8.5 balances amine reactivity against reagent hydrolysis [1].
Selectivity: N-Terminus vs. Lysine
While NHS esters are generally considered non-selective regarding primary amines, pKa differences offer a narrow window for selectivity:
-
N-terminal
-amine: pKa ~7.6–8.0. -
Lysine
-amine: pKa ~10.0–10.5. -
Strategy: Conducting the reaction at pH 7.0–7.2 favors N-terminal modification, whereas pH 8.0–8.5 results in stochastic labeling of all available amines.
Strategic Planning & Reagent Selection
Before initiating the protocol, the linker architecture must be selected based on the downstream application and peptide hydrophobicity.
Table 1: Azide-Linker Selection Guide
| Linker Type | Structure | Hydrophobicity | Application Recommendation |
| NHS-Azide | High | Use only with very hydrophilic peptides or when using high % organic co-solvent. Risk of peptide precipitation. | |
| NHS-PEG4-Azide | Polyethylene Glycol (4 units) | Low (Hydrophilic) | Gold Standard. Improves water solubility of the conjugate. Reduces steric hindrance for subsequent Click reactions. |
| Sulfo-NHS-Azide | Sulfonated NHS ring | Very Low | Water soluble reagent. Useful if organic solvents (DMSO/DMF) must be avoided entirely (rare for peptides). |
| NHS-SS-Azide | Disulfide cleavable | Variable | Used when the azide tag needs to be removed later (e.g., cleavable pull-down probes). |
Visualizing the Workflow
The following diagram outlines the decision logic and reaction pathway for introducing the azide functionality.
Figure 1: Decision tree and workflow for selecting linkers and executing amine-to-azide conjugation.
Detailed Protocol: Solution-Phase Labeling
This protocol assumes the use of NHS-PEG4-Azide to modify a peptide containing Lysine residues.
Materials Required
-
Peptide: Lyophilized, purity >90%.
-
Azide Reagent: NHS-PEG4-Azide (e.g., from Click Chemistry Tools or Thermo Fisher).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3.-
Note: Avoid Tris or Glycine buffers as they contain primary amines that will scavenge the reagent.
-
-
Solvent: Anhydrous DMSO or DMF.
-
Purification: PD-10 Desalting columns (for large peptides) or Preparative HPLC (for small peptides).
Step-by-Step Methodology
Step 1: Peptide Solubilization Dissolve the peptide in the Reaction Buffer (pH 8.3) to a concentration of 2–10 mg/mL .
-
Expert Note: If the peptide is insoluble in buffer, dissolve it first in dry DMSO, then dilute with buffer. Ensure the final DMSO concentration is <20% to prevent denaturation (if relevant) or precipitation of buffer salts.
Step 2: Reagent Preparation Immediately before use, dissolve the NHS-PEG4-Azide in anhydrous DMSO or DMF at a concentration of 10–50 mM .
-
Caution: NHS esters hydrolyze rapidly in moisture. Do not store this solution; prepare fresh.
Step 3: Conjugation Reaction Add the Azide-NHS solution to the peptide solution.
-
Stoichiometry: Add a 10-fold to 20-fold molar excess of the NHS-reagent over the peptide.
-
Why? Excess reagent compensates for hydrolysis and drives the reaction to completion [2].
-
-
Mixing: Vortex gently.
-
Incubation: Incubate at Room Temperature (20–25°C) for 2 to 4 hours , or at 4°C overnight. Keep the reaction vessel protected from light.
Step 4: Quenching (Optional but Recommended) Add 1M Tris-HCl (pH 8.0) or Glycine to a final concentration of 50-100 mM to quench any remaining NHS esters. Incubate for 15 minutes.
Step 5: Purification Remove excess hydrolyzed reagent and byproducts.
-
For Peptides > 2 kDa: Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS or water.
-
For Peptides < 2 kDa: Use Reverse-Phase HPLC (C18 column).
-
Note: The Azide-labeled peptide will be more hydrophobic (elute later) than the native peptide.
-
Quality Control & Validation
Trustworthiness in chemical biology requires validation. Do not assume the label is attached; verify it.
-
Mass Spectrometry (ESI-MS or MALDI):
-
Calculate the mass shift.
-
NHS-Azide (Short): +83 Da (approx, depends on chain).
-
NHS-PEG4-Azide: +273.3 Da (exact mass shift depends on specific vendor structure).
-
Success Criterion: Disappearance of the native mass peak and appearance of the [M + Linker] peak.
-
-
Functional Test (Click Reaction):
-
React a small aliquot of the product with a fluorescent DBCO-dye (Strain-promoted Click).
-
Run SDS-PAGE (if large peptide) or HPLC. Fluorescence co-eluting with the peptide confirms active azide functionality.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure DMSO/DMF is anhydrous. Do not store NHS stocks. Increase molar excess to 50x. |
| Low Conjugation Yield | Incorrect pH | Verify buffer pH is 8.0–8.5. If pH < 7, amines are protonated. |
| Peptide Precipitation | Hydrophobic Linker | Switch to a PEGylated linker (PEG4 or PEG8). Increase organic co-solvent (DMSO) % in reaction. |
| Multiple Modifications | Non-specific labeling | If targeting N-terminus only, lower pH to 7.0 and reduce equivalents to 1.5x. |
References
Application Note: Precision Synthesis of Azide-Terminated Polypeptides via 4-Azidobenzylamine Initiation
Introduction & Strategic Utility
In the landscape of biopolymer synthesis, 4-Azidobenzylamine serves as a high-value bifunctional tool. It bridges the gap between controlled polymerization and bio-orthogonal "click" chemistry. Its structure contains two distinct reactive centers:
-
Primary Amine (Nucleophile): Initiates the Ring-Opening Polymerization (ROP) of
-amino acid N-carboxyanhydrides (NCAs) via the Normal Amine Mechanism (NAM). -
Aryl Azide (Electrophile/Dipole): Remains inert during the polymerization (under controlled conditions) but serves as a "dormant" handle for subsequent modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This application note provides a rigorous protocol for using 4-Azidobenzylamine to synthesize well-defined, telechelic polypeptides. This approach eliminates the need for post-polymerization end-group transformation, significantly increasing yield and structural fidelity.
Mechanistic Principles
The Normal Amine Mechanism (NAM)
The polymerization proceeds via the nucleophilic attack of the primary amine on the C-5 carbonyl of the NCA ring. This results in ring opening, decarboxylation (release of CO₂), and the regeneration of a free amine at the chain end, which propagates the reaction.[1]
Critical Consideration: The aryl azide moiety is stable to the basicity of the propagating amine species but is highly sensitive to UV light. All reactions must be shielded from light to prevent the formation of nitrenes, which lead to non-specific crosslinking.
Reaction Workflow Diagram
The following diagram illustrates the pathway from initiation to functionalization.
Figure 1: Mechanistic pathway of NCA ROP initiated by 4-Azidobenzylamine.
Pre-Synthesis Protocols
Materials & Purification
-
4-Azidobenzylamine: Commercially available as a hydrochloride salt or free base. If salt, neutralize with NaOH and extract into DCM, dry over MgSO₄, and concentrate in the dark.
-
NCA Monomers: Must be recrystallized 3x from dry THF/Hexane. High purity is non-negotiable; trace acid/amine impurities will terminate the chain.
-
Solvents: Anhydrous DMF or THF (water content <10 ppm). Store over activated 4Å molecular sieves.
Handling Precautions (Light Sensitivity)
-
Amber Glassware: Mandatory for all steps involving the initiator and the final polymer.
-
Foil Wrapping: If amber glassware is unavailable, wrap reaction vessels in aluminum foil.
-
Inert Atmosphere: Perform all steps in a glovebox (N₂ or Ar) or using Schlenk line techniques.
Experimental Protocol: Synthesis of Azide-Terminated Poly(γ-benzyl-L-glutamate) (PBLG-N₃)
Objective: Synthesize PBLG with a target Degree of Polymerization (DP) of 50.
Reagents
- -Benzyl-L-glutamate NCA (BLG-NCA): 1.0 g (3.8 mmol)
-
4-Azidobenzylamine: 11.3 mg (0.076 mmol) [Target DP = 50]
-
Anhydrous DMF: 10 mL
Step-by-Step Procedure
-
Preparation (Glovebox): In a glovebox, weigh 1.0 g of BLG-NCA into a flame-dried 20 mL amber vial equipped with a magnetic stir bar.
-
Solvation: Dissolve the NCA in 9 mL of anhydrous DMF. Ensure complete dissolution.
-
Initiator Addition: Prepare a stock solution of 4-Azidobenzylamine in DMF. Add the calculated volume containing 11.3 mg of initiator to the NCA solution. Total volume should be adjusted to maintain ~0.3 - 0.5 M monomer concentration.
-
Polymerization: Cap the vial tightly (or connect to a bubbler if outside glovebox to allow CO₂ escape, though sealed glovebox vials usually withstand the slight pressure build-up for small scales).
-
Monitoring: Monitor the disappearance of the NCA anhydride peaks (1850 cm⁻¹, 1780 cm⁻¹) via FTIR.
-
Precipitation: Once conversion is >95%, remove from the glovebox. Pour the reaction mixture into 100 mL of cold diethyl ether (excess) with vigorous stirring. The polymer will precipitate as a white solid.
-
Isolation: Centrifuge (4000 rpm, 5 min) and decant the supernatant. Wash the pellet 2x with diethyl ether.
-
Drying: Dry the polymer under high vacuum at room temperature for 24 hours. Store in the dark at -20°C.
Protocol: Post-Polymerization "Click" Functionalization
Objective: Conjugate a fluorescent dye (e.g., Propargyl-Rhodamine) to the PBLG-N₃.
Reagents
-
PBLG-N₃ (from Protocol 1): 100 mg
-
Alkyne-functionalized Dye: 1.5 equivalents relative to azide.
-
CuBr (Catalyst): 0.5 eq
-
PMDETA (Ligand): 0.5 eq
-
DMF (degassed): 5 mL
Procedure
-
Dissolution: Dissolve PBLG-N₃ and the alkyne-dye in degassed DMF in a Schlenk tube.
-
Catalyst Addition: Add CuBr and PMDETA under N₂ flow. The solution may turn light green/blue.
-
Reaction: Stir at 35°C for 24 hours in the dark.
-
Purification:
-
Precipitate into ether (removes bulk dye).
-
Redissolve in DMF and dialyze (MWCO 3.5 kDa) against DMF, then water (if polymer is water-soluble) or methanol to remove trace copper and dye.
-
-
Analysis: Verify conjugation via UV-Vis spectroscopy (dye absorbance) and GPC (shift in retention time if PEGylation was performed).
Characterization & Data Interpretation
FTIR Analysis
The FTIR spectrum is the primary tool for confirming end-group fidelity.
| Functional Group | Wavenumber (cm⁻¹) | Observation |
| Azide (-N₃) | ~2110 - 2120 | Sharp, distinct peak. Must be present in purified polymer. |
| Amide I | ~1650 | Polymer backbone (α-helix). |
| Amide II | ~1540 | Polymer backbone. |
| Anhydride (NCA) | 1780, 1850 | Should be ABSENT in final polymer. |
1H NMR Spectroscopy (DMSO-d6 or CDCl3/TFA)
-
Initiator Signals: Look for the aromatic protons of the 4-azidobenzyl group at δ 7.1–7.4 ppm .
-
Polymer Backbone:
-CH (3.9–4.2 ppm) and side chain signals. -
Mn Calculation: Integrate the initiator aromatic protons (4H) against the polymer
-CH (1H per repeat unit).
Gel Permeation Chromatography (GPC)
-
Dispersity (Đ): NAM typically yields Đ between 1.1 and 1.3. Higher values (>1.5) indicate slow initiation or termination reactions (likely moisture).
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| No Polymerization | Impure NCA (acidic impurities). | Recrystallize NCA. Wash with dry bicarbonate/water during synthesis, dry thoroughly. |
| Loss of Azide Signal (IR) | Photodecomposition. | CRITICAL: Ensure all steps were performed in amber vials or foil-wrapped vessels. |
| High Dispersity (Đ > 1.4) | Slow initiation or water contamination. | Ensure solvent is <10ppm H₂O. Increase initiator concentration slightly or switch to vacuum line techniques. |
| Insoluble Polymer | Crosslinking via nitrene formation. | The azide group decomposed. Repeat synthesis with strict light exclusion. |
References
- NCA Polymerization Mechanism: Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Wiley-VCH.
-
Azide-Functionalized Polypeptides: Rhodes, A. J., & Deming, T. J. (2013). Solvent-free synthesis of clickable copolypeptides. Journal of the American Chemical Society. Link
-
Click Chemistry on NCAs: Engler, A. C., Lee, H., & Hammond, P. T. (2009). Highly efficient "click" functionalization of poly(gamma-propargyl-L-glutamate). Angewandte Chemie International Edition. Link
-
Handling of Aryl Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
-
General Protocol for NCA ROP: Hadjichristidis, N., et al. (2009). Amino acid-based block copolymers. Chemical Reviews. Link
Sources
- 1. A facile glovebox-free strategy to significantly accelerate the syntheses of well-defined polypeptides by N-carboxyanhydride (NCA) ring opening polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. axonoptics.com [axonoptics.com]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis protocols involving (4-Azidophenyl)methanamine
Application Note: Microwave-Assisted Synthesis Protocols Involving (4-Azidophenyl)methanamine
Executive Summary & Technical Rationale
(4-Azidophenyl)methanamine (CAS: 1803600-85-2), often referred to as 4-Azidobenzylamine, represents a critical bifunctional linker in medicinal chemistry and materials science. Its structure features a primary amine for standard amide coupling and an aryl azide for bioorthogonal "Click" chemistry (CuAAC).
While versatile, the thermal sensitivity of the azide moiety and the slow kinetics of conventional bioconjugation present challenges. Microwave-assisted organic synthesis (MAOS) offers a solution by utilizing dielectric heating to achieve rapid, volumetric energy transfer. This approach bypasses the thermal lag of conductive heating, significantly accelerating reaction rates while maintaining the integrity of the thermolabile azide group through precise internal temperature monitoring.
This guide details two optimized protocols:
-
Microwave-Enhanced CuAAC for triazole formation.
-
Rapid Amide Coupling for scaffold functionalization.
Critical Safety Directive: Handling Azides in Microwave Fields
WARNING: Organic azides are high-energy species. Direct microwave irradiation can lead to rapid decomposition if not managed.
-
The C/N Ratio Rule: (4-Azidophenyl)methanamine has 7 carbons and 4 nitrogens (
). Generally, a ratio implies instability. However, the aryl ring provides stabilization. -
The "Rule of Six": We satisfy the rule of
carbons per energetic functional group.[1] -
Operational Limits:
-
Concentration: Never exceed 0.5 M in the microwave vial.
-
Temperature: Do NOT exceed 100°C. The decomposition onset is typically
C, but localized superheating (hotspots) in microwave fields requires a safety margin. -
Vessel: Use only dedicated borosilicate microwave vials with pressure-relief caps (10–20 bar rating).
-
Protocol A: Microwave-Assisted CuAAC (Click Chemistry)
Objective: Rapid conjugation of (4-Azidophenyl)methanamine to a terminal alkyne-bearing scaffold (e.g., fluorophore, peptide, or drug).
Mechanism: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a 1,4-disubstituted 1,2,3-triazole.[2] Microwave irradiation accelerates the formation of the copper-acetylide intermediate.
Materials
-
Linker: (4-Azidophenyl)methanamine (1.0 equiv)
-
Substrate: Terminal Alkyne (1.0 equiv)
-
Catalyst: CuSO
[3][4]·5H O (5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand (Optional but Recommended): THPTA or TBTA (to protect Cu(I) from oxidation).
-
Solvent:
-BuOH : H O (1:1 v/v).[4] Note: Water is an excellent microwave absorber ( ), ensuring efficient heating.
Step-by-Step Methodology
-
Preparation: In a 2–5 mL microwave vial, dissolve the Alkyne and (4-Azidophenyl)methanamine in
-BuOH. -
Catalyst Addition: Add the aqueous solution of CuSO
and Sodium Ascorbate. The solution should turn bright yellow/orange (indicating Cu(I) species). -
Sealing: Cap the vial with a PTFE-lined septum.
-
Microwave Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 80°C.
-
Hold Time: 10–15 minutes.
-
Stirring: High (600 rpm).
-
Max Power: Set to 50W (to prevent overshoot).
-
-
Work-up: Cool to RT. Dilute with water/brine. Extract with EtOAc or DCM. If the product is water-soluble, use direct preparative HPLC or scavenging resins (e.g., QuadraPure™ TU) to remove copper.
Causality Insight: Conventional CuAAC often requires 12–24 hours at RT. The microwave input overcomes the activation barrier for the metallacycle formation without requiring high bulk temperatures that would decompose the azide.
Protocol B: Rapid Amide Functionalization
Objective: Capping a carboxylic acid scaffold with the amine terminus of (4-Azidophenyl)methanamine.
Materials
-
Amine: (4-Azidophenyl)methanamine (1.2 equiv)[5]
-
Acid: Carboxylic Acid substrate (1.0 equiv)
-
Coupling Agent: HATU or TBTU (1.2 equiv)
-
Base: DIPEA (
-Diisopropylethylamine) (2.5 equiv) -
Solvent: DMF (Dimethylformamide). Note: DMF is a strong microwave absorber due to its high dipole moment.
Step-by-Step Methodology
-
Activation: In a microwave vial, dissolve the Carboxylic Acid and HATU in DMF. Add DIPEA. Stir for 2 minutes at RT to form the active ester.
-
Addition: Add (4-Azidophenyl)methanamine.
-
Microwave Parameters:
-
Temperature: 60°C.
-
Hold Time: 5–10 minutes.
-
Pressure Limit: 15 bar.
-
-
Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO
and Brine.
Data Analysis & Visualization
Comparative Efficiency Table
| Parameter | Conventional (Thermal) | Microwave-Assisted | Improvement Factor |
| CuAAC Reaction Time | 12 – 18 Hours | 10 – 15 Minutes | ~70x Faster |
| CuAAC Yield | 65 – 80% | 85 – 95% | +15-20% |
| Amide Coupling Time | 4 – 6 Hours | 5 – 10 Minutes | ~30x Faster |
| Purity Profile | Moderate (side products) | High (clean conversion) | Cleaner |
Reaction Workflow Diagram
Caption: Divergent synthesis pathways for (4-Azidophenyl)methanamine utilizing microwave irradiation.
References
-
Microwave-Assisted Organic Synthesis (MAOS)
-
Microwave CuAAC Protocols
- Appukkuttan, P., et al. (2004). Microwave-Assisted Click Chemistry: Synthesis of 1,2,3-Triazoles via a Copper-Catalyzed Azide-Alkyne Cycloaddition. Organic Letters.
-
Safety of Organic Azides
-
Brimbiel, A., et al. (2015).[9] Click Chemistry: A Safety Review. Chemical & Engineering News.
-
-
Amide Coupling Efficiency in Microwave
- Santagada, V., et al. (2009). Microwave-Enhanced Solution Synthesis of Amides. Current Organic Chemistry.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. iris.unito.it [iris.unito.it]
- 5. PubChemLite - (4-azidophenyl)methanamine hydrochloride (C7H8N4) [pubchemlite.lcsb.uni.lu]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Amide Coupling with (4-Azidophenyl)methanamine HCl
Ticket ID: #AZ-CPL-001 Subject: Improving Yield & Troubleshooting Protocols for (4-Azidophenyl)methanamine Hydrochloride Assigned Specialist: Senior Application Scientist, Synthesis Division
⚠️ Critical Safety Advisory: Azide Handling
Read Before Proceeding: Organic azides are potentially energy-rich functional groups.[1] While aryl azides like (4-Azidophenyl)methanamine are generally more stable than aliphatic azides, they are still sensitive to external energy inputs.
-
Heat: Do not heat reaction mixtures above 60°C.
-
Concentration: Avoid rotary evaporation to complete dryness. Store as a solution or wet solid where possible.
-
Light: Protect reaction vessels from direct light (wrap in foil) to prevent photodecomposition of the azide to a nitrene.
-
Incompatibility: Avoid strong acids (formation of hydrazoic acid) and trivalent phosphines (Staudinger reduction).
Module 1: The Core Challenges (The "Why")
Low yields with this compound typically stem from two distinct chemical conflicts. Understanding these is the key to fixing your protocol.
The "Hidden" Protonation (The HCl Factor)
Your starting material is a hydrochloride salt (
-
The Trap: Adding exactly 1 equivalent of base (like DIPEA) only neutralizes the HCl attached to the amine. It leaves no base to neutralize the acidic protons generated during the activation of your carboxylic acid.
-
The Fix: You must account for the HCl salt in your stoichiometry. If a standard protocol calls for 2 equivalents of base, you need 3 equivalents (1 for the salt, 2 for the reaction).
The Phosphine Incompatibility
Many labs use phosphonium-based coupling reagents (like BOP, PyBOP) or Staudinger-ligation conditions by mistake.
-
The Risk: Trivalent phosphines react rapidly with azides to form aza-ylides (Staudinger Reaction), which hydrolyze to amines.[2] This destroys your azide handle.
-
The Fix: Use Uronium/Aminium (HATU, HBTU) or Carbodiimide (EDC, DIC) coupling agents.[3] These are chemically orthogonal to the azide group.[2]
Module 2: Recommended Reagents & Conditions
Based on kinetic data and functional group compatibility, we recommend the following systems.
| Component | Recommendation | Technical Rationale |
| Coupling Agent | HATU (High Yield) or EDC/HOBt (Easy Workup) | HATU provides the fastest kinetics for hindered acids. EDC allows for water-soluble byproduct removal, useful if the product is hard to purify. |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base. Superior to TEA (Triethylamine) which can sometimes act as a nucleophile or cause racemization. |
| Solvent | DMF (Anhydrous) | The HCl salt of your amine is likely insoluble in DCM/Ether. DMF ensures all species are in the solution phase for the reaction to occur. |
| Stoichiometry | Acid (1.0) : Amine (1.1) : HATU (1.1) : Base (3.0-4.0) | The extra equivalents of base are critical to free the amine from the HCl salt and maintain basic pH. |
Module 3: Optimized Experimental Workflow
The order of addition is critical to prevent side reactions and ensure the amine is "free" when it encounters the activated acid.
Visualization: The "Free-Base" Activation Protocol
Caption: Dual-vial setup ensures the amine is fully deprotonated before introduction to the activated ester, preventing kinetic stalling.
Module 4: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned heterogeneous (cloudy) after adding the amine salt. Is this a problem?
-
Diagnosis: This often indicates that the free base of the amine or the coupling byproducts are precipitating, OR the HCl salt did not dissolve.
-
Solution: Check the pH.[4] If the pH is basic (>8) and the mixture is cloudy, it may be the formation of DIPEA·HCl salts (which is fine) or the product precipitating (also fine, drives equilibrium). If the pH is acidic, add more DMF and DIPEA to ensure the starting amine salt is dissolved.
Q2: I see the product mass by LCMS, but the yield is <20%.
-
Diagnosis: This is a classic "pH crash." As the reaction proceeds, DIPEA[5]·HCl is generated. If you started with only 2 equivalents of base, the solution may have become acidic, protonating the remaining amine and stopping the reaction.
-
Solution: Spot the reaction mixture on wet pH paper. It must remain basic throughout the reaction. Add another 1.0 equiv of DIPEA.
Q3: My azide peak (~2100 cm⁻¹) disappeared from the IR spectrum.
-
Root Cause: Did you use a phosphine reagent (Triphenylphosphine, BOP)? Did you expose the reaction to high heat or intense UV light?
-
Solution: Switch to HATU or EDC. Wrap the flask in aluminum foil. Ensure no reducing agents (DTT, TCEP) are present in the buffers.
Q4: Can I use EDC/NHS instead of HATU?
-
Answer: Yes. EDC/NHS (or EDC/HOBt) is excellent if you need to avoid difficult chromatography. The urea byproduct is water-soluble. However, EDC reactions are generally slower than HATU. Ensure you allow 12-24 hours for completion.
Module 5: Step-by-Step Protocol (HATU Method)
-
Preparation of Amine Solution:
-
In a vial, dissolve (4-Azidophenyl)methanamine HCl (1.1 mmol) in anhydrous DMF (2 mL).
-
Add DIPEA (2.5 mmol). Note: The solution should become clear as the free base is liberated.
-
-
Activation of Acid:
-
In the main reaction flask, dissolve your Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL).
-
Add HATU (1.1 mmol) and DIPEA (1.0 mmol).
-
Stir at Room Temperature (RT) for 5–10 minutes. The solution may turn slightly yellow.
-
-
Coupling:
-
Add the Amine Solution (from Step 1) dropwise to the Activated Acid (Step 2).
-
Optional: Add a catalytic amount of HOAt or HOBt if racemization is a concern (rare for this specific amine).
-
-
Monitoring:
-
Stir at RT.[6] Monitor by LCMS or TLC after 1 hour.
-
Check pH: Ensure the apparent pH is >8. If not, add DIPEA in 0.5 equiv increments.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with 10% Citric Acid (removes unreacted amine and DIPEA).
-
Wash with Sat. NaHCO3 (removes unreacted acid and HOBt/HOAt).
-
Wash with Brine, dry over Na2SO4, and concentrate (Do not heat >40°C).
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][8][9][10] Tetrahedron, 61(46), 10827-10852.
- Cited for: General coupling reagent selection and mechanisms (H
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic azides: an exploding diversity of a unique class of compounds.[4] Angewandte Chemie International Edition, 44(33), 5188-5240.
-
Staudinger, H., & Meyer, J. (1919).[14] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Cited for: Optimization of stoichiometry and base usage in coupling reactions.
Sources
- 1. ucd.ie [ucd.ie]
- 2. Staudinger Ligation [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uvic.ca [uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.dk]
- 7. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting Aryl Azide Solubility in Aqueous Buffers: A Technical Guide
Audience: Researchers, Senior Scientists, and Drug Discovery Professionals. Content Type: Technical Support Center / Advanced Troubleshooting.
The Core Conflict: The Hydrophobic Mismatch
As a Senior Application Scientist, I frequently encounter a fundamental tension in photoaffinity labeling and click chemistry: Aryl azides are inherently lipophilic, while your biological targets reside in hydrophilic buffers.
The aromatic ring required to stabilize the azide group (and shift its UV absorption) acts as a hydrophobic scaffold. When you dilute a concentrated organic stock of an aryl azide into an aqueous buffer (PBS, TBS, HEPES), you force a non-polar molecule into a polar network. If the local concentration exceeds the solubility limit—even transiently—the azide aggregates or precipitates ("crashes out").
The Consequence: Micro-precipitates are often invisible to the naked eye but catastrophic for experiments. They lead to:
-
Low Labeling Efficiency: The effective concentration of free probe is near zero.
-
High Non-Specific Background: Aggregates stick to hydrophobic patches on proteins or surfaces.
-
False Negatives: You conclude the probe doesn't bind, when in reality, it never reached the target.
This guide provides the diagnostic logic and protocols to resolve these solubility issues.
Diagnostic Logic Flowchart
Use this decision tree to identify the root cause of your aryl azide performance issues.
Figure 1: Diagnostic logic for identifying solubility vs. chemical incompatibility issues with aryl azides.
Technical Support: Frequently Asked Questions
Category 1: Initial Dissolution & Stock Preparation
Q: My aryl azide won't dissolve in water. Can I sonicate it? A: Do not sonicate aqueous suspensions of aryl azides. Sonicating a suspension that is already crashed out rarely results in a stable monomeric solution; it usually creates a micro-emulsion that will re-aggregate later.
-
Correct Protocol: Dissolve the aryl azide completely in an organic solvent (DMSO or DMF) first to create a high-concentration stock (e.g., 10–50 mM). Only then dilute this stock into the aqueous buffer.
-
Expert Insight: Aryl azides are stable in DMSO/DMF at -20°C. Always verify the stock is clear before diluting.
Q: DMSO vs. DMF: Which is better for aryl azides? A: Both are excellent solvents, but they have different biological implications.
| Feature | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) | Recommendation |
| Solubility Power | High | Very High | DMF often dissolves stubborn poly-aromatic azides better. |
| Freezing Point | 19°C (Freezes in fridge) | -61°C (Liquid in fridge) | Use DMF if you need liquid stocks at 4°C. |
| Toxicity | Low (Cell permeable) | Higher (Hepatotoxic) | DMSO is preferred for live-cell assays. |
| Volatility | Low (Hard to remove) | Moderate | Use DMF if you need to evaporate solvent later. |
Category 2: The "Crash Out" Phenomenon
Q: I add my 10 mM DMSO stock to PBS, and it turns cloudy immediately. Why? A: You have exceeded the Critical Solubility Concentration (CSC) . When a droplet of DMSO enters water, the DMSO diffuses away rapidly, leaving the hydrophobic azide molecules "stranded" in water. If they find each other before they find a solubilizing pocket (like a cyclodextrin or protein), they nucleate a crystal.
-
Solution: See the "Pulse-Vortex" Protocol below.
Q: Can I filter the solution to remove the precipitate? A: No. If you see precipitate, the concentration of your probe is unknown and likely significantly lower than calculated. Filtering removes the probe, not just the "bad stuff." You must restart and improve solubility conditions.
Category 3: Buffer Compatibility & "Red Herrings"
Q: My solution is clear, but I get zero labeling. Is it solubility? A: It might be Chemical Quenching .
-
Thiols (DTT,
-Mercaptoethanol): These are kryptonite to azides. Thiols reduce the azide group ( ) to an amine ( ), which is photo-inactive. You must dialyze out all reducing agents before adding the aryl azide. [1] -
Primary Amines (Tris, Glycine): Upon UV irradiation, aryl azides form a reactive nitrene.[1] This nitrene can undergo ring expansion to form a dehydroazepine, which reacts rapidly with nucleophiles like primary amines. If your buffer is 50 mM Tris, the nitrene will label the Tris molecules instead of your protein. Switch to PBS, HEPES, or MOPS. [2]
Q: Will cyclodextrins interfere with my labeling?
A: Generally, no.
-
Standard: Use 5–10 equivalents of Methyl-
-Cyclodextrin relative to the probe. [3]
Validated Protocols
Protocol A: The "Pulse-Vortex" Dilution Method
Prevents local high-concentration pockets that trigger precipitation.
Reagents:
-
Aryl Azide Stock (50 mM in anhydrous DMSO).
-
Target Buffer (e.g., PBS pH 7.4), pre-warmed to Room Temperature (RT).
Procedure:
-
Place the tube containing the aqueous buffer on a vortex mixer set to medium-high speed .
-
While the buffer is swirling (creating a vortex cone), pipette the DMSO stock directly into the center of the vortex .
-
Critical: Do not touch the side of the tube.
-
Critical: Do not add the stock to a static solution and then mix.
-
-
Continue vortexing for 10 seconds.
-
Visual Check: Hold the tube up to a light source.
-
Clear: Success.
-
Cloudy/Opalescent: Precipitation occurred. Repeat with a lower final concentration or higher % DMSO.
-
Protocol B: Determining Critical Solubility Concentration (Turbidity Assay)
Use this to define the safe working limit for your specific probe.
Workflow:
Figure 2: Turbidity assay workflow for determining solubility limits.
-
Prepare Stocks: Make a dilution series of the aryl azide in DMSO (e.g., 100 mM, 50 mM, 25 mM, 12.5 mM...).
-
Plate Setup: Add 98 µL of PBS to a clear 96-well plate.
-
Spike: Add 2 µL of each DMSO stock to the wells (2% final DMSO). Mix immediately.
-
Read: Measure Absorbance at 600 nm (or 650 nm). Soluble compounds have OD ~0. Aggregates scatter light, increasing OD.
-
Interpret: The highest concentration before the OD spikes is your Maximum Solubility .
Advanced Solubilization Strategies
If DMSO/DMF alone fails, employ these chemical strategies.
| Strategy | Mechanism | Protocol Note |
| Cyclodextrins | Encapsulates the hydrophobic aryl ring in a sugar "donut."[2] | Add Methyl- |
| Non-Ionic Surfactants | Stabilizes micro-aggregates (micelles). | Add 0.05% Tween-20 or Triton X-100. Warning: May interfere with downstream Mass Spec. |
| PEGylation | Covalent attachment of PEG linker. | If synthesizing the probe, use a PEG3 or PEG4 spacer between the aryl azide and the ligand. This is the most robust solution. [4] |
| Pluronic F-127 | Block copolymer surfactant. | Highly effective for live-cell loading of hydrophobic probes. Use at 0.02% w/v. |
References
-
Thermo Fisher Scientific. Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Retrieved from thermofisher.com. Link
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
Joshi, S., et al. (2022). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein.[3] PMC. Link
-
Lau, Y. H., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions.[4] Organic Letters. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH conditions for 4-Azidobenzylamine conjugation reactions
Executive Summary & Molecule Profile
4-Azidobenzylamine is a heterobifunctional linker widely used to install an azide moiety onto carboxyl- or amine-containing biomolecules (via crosslinkers). Its structure dictates a specific pH strategy:
-
Functional Group A (Primary Amine,
): A benzylamine derivative. High pK (~9.0–9.3). Requires basic pH to be nucleophilic. -
Functional Group B (Azide,
): Bioorthogonal handle.[1][2][3] Stable across a wide pH range (4–10), but sensitive to reduction.
The Critical Failure Point: The most common user error is treating this molecule like an aniline (aromatic amine). Because of the methylene spacer, it behaves like an aliphatic amine. Attempting conjugation at neutral or acidic pH (often successful for anilines) will result in near-zero yield because the amine remains protonated (
The pH Paradox: Amine Reactivity vs. Hydrolysis
To conjugate 4-Azidobenzylamine to an NHS-ester activated target (e.g., a protein or fluorophore), you must navigate a kinetic trade-off.
The Mechanistic Conflict
-
Amine Activation (Needs High pH): The amine must be deprotonated (
) to attack the NHS ester. Below pH 8.0, the vast majority of 4-Azidobenzylamine exists as the unreactive ammonium salt ( ). -
NHS Ester Stability (Needs Low pH): NHS esters hydrolyze (break down) in water.[4] The half-life (
) of an NHS ester drops drastically as pH rises.[5]
The "Sweet Spot" Decision Matrix
The following diagram illustrates the decision logic for selecting the optimal pH based on your specific reaction constraints.
Figure 1: Decision matrix for pH selection. Strategy A is recommended for 4-Azidobenzylamine to ensure sufficient deprotonation.
Buffer Selection & Compatibility Guide
Using the wrong buffer is the second most common cause of failure. You must avoid buffers that contain primary amines, as they will outcompete your 4-Azidobenzylamine.
Table 1: Buffer Compatibility for NHS-Amine Coupling
| Buffer System | pH Range | Compatibility | Notes |
| Phosphate (PBS) | 7.2 – 8.0 | Excellent | Standard choice. Ensure pH is adjusted up to 8.0 if possible. |
| Bicarbonate | 8.0 – 9.0 | Optimal | Best for maximizing amine nucleophilicity. |
| HEPES | 7.0 – 8.0 | Good | Good alternative to PBS; does not complex with metals (relevant for downstream CuAAC). |
| Tris (TBS) | 7.0 – 9.0 | FORBIDDEN | Contains primary amines. Will react with NHS ester and kill the reaction. |
| Glycine | 8.0 – 9.0 | FORBIDDEN | Used only to quench (stop) the reaction. |
| Borate | 8.5 – 9.5 | Good | efficient for conjugation but can complex with vicinal diols (sugars). |
Optimized Protocol: Conjugating 4-Azidobenzylamine to an NHS-Ester
This protocol assumes you are conjugating 4-Azidobenzylamine to a protein or polymer activated with an NHS ester.
Reagents
-
Linker: 4-Azidobenzylamine (dissolved in DMSO or DMF).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Purification: Desalting column (Sephadex G-25) or Dialysis.
Step-by-Step Workflow
-
Prepare the Linker Stock: Dissolve 4-Azidobenzylamine in high-quality anhydrous DMSO or DMF.
-
Note: Do not dissolve in water; the hydrophobic benzyl ring may cause precipitation at high concentrations.
-
-
Prepare the Protein: Buffer exchange the protein into 0.1 M Sodium Bicarbonate, pH 8.3 .
-
Critical: If the protein is in PBS (pH 7.4), the reaction rate will be 5–10x slower.
-
-
The Conjugation Reaction: Add the 4-Azidobenzylamine stock to the protein solution.
-
Molar Excess: Use 20–50 molar equivalents of amine over the protein.
-
Solvent Limit: Keep final DMSO/DMF volume < 10% to avoid protein denaturation.
-
Incubation: Incubate for 1 hour at Room Temperature or 4 hours at 4°C .
-
Why this timing? At pH 8.3, the NHS ester half-life is short. Extended incubation (overnight) provides diminishing returns because the NHS ester will have hydrolyzed.
-
-
Quenching (Optional but Recommended): Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This ensures all unreacted NHS esters are deactivated before purification.
-
Purification: Remove excess small molecules (unreacted azide and hydrolyzed NHS) via desalting column or dialysis.
Troubleshooting & FAQs
Q1: My conjugation yield is extremely low (<10%). What happened?
Diagnosis: You likely performed the reaction at pH < 7.5.
Explanation: The pK
Q2: I see a precipitate immediately after adding the linker.
Diagnosis: "Crash-out" due to hydrophobicity. Explanation: 4-Azidobenzylamine is an organic molecule.[2][5][7][8][9][10][11][12][13][14] Adding a concentrated DMSO stock directly to an aqueous buffer can cause it to precipitate before it disperses. Solution: Dilute the linker stock further or add it slowly while vortexing. Ensure the final reaction mixture contains 5–10% DMSO to maintain solubility.
Q3: Can I use this protocol for "Click" chemistry (CuAAC) directly?
Diagnosis: Sequential workflow confusion. Explanation: This guide covers installing the azide. The actual Click reaction (Azide + Alkyne) is a separate downstream step. Warning: If you plan to do Copper-Catalyzed Click (CuAAC) downstream, ensure you remove all free amines (Tris/Glycine) and chelators (EDTA) from the buffer, as they can interfere with the Copper catalyst.
Q4: Is the azide group stable at pH 8.5?
Answer: Yes. The azide group (
Mechanistic Visualization
The following diagram details the competitive kinetics occurring in your reaction tube.
Figure 2: Kinetic competition. High pH increases Amine nucleophilicity (Good) but also increases Hydroxyl concentration (Bad). pH 8.3 balances these forces.
References
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Lumiprobe. NHS Ester Labeling of Biomolecules. Retrieved from
-
BenchChem. Optimizing pH for EDC/NHS Reactions. Retrieved from
-
Interchim. Click Chemistry (Azide / Alkyne reaction). Retrieved from
Sources
- 1. interchim.fr [interchim.fr]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reducing Copper Catalyst Toxicity in Click Reactions
Topic: Optimization of CuAAC with 4-Azidobenzylamine for Biocompatibility
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Toxicity-Efficiency Paradox
You are likely encountering a specific bottleneck: 4-Azidobenzylamine presents a dual challenge. First, as a primary amine, it can act as a competitive ligand, weakly coordinating with Copper (Cu) and potentially retarding the catalytic cycle. Second, to overcome this sluggishness, researchers often increase Cu load, leading to Fenton-type generation of Reactive Oxygen Species (ROS), protein denaturation, or cell death.
This guide provides a self-validating system to minimize Cu loading while maintaining high reaction kinetics, specifically tailored for amine-containing azides.
Critical Mechanism Analysis
The "Amine Interference" Factor
Unlike standard alkyl azides, 4-Azidobenzylamine contains a free primary amine (
-
The Error: Adding more CuSO₄ to force the reaction.
-
The Consequence: Excess free Cu(I)/Cu(II) reacts with ascorbate and oxygen to generate hydroxyl radicals (
) and superoxide ( ), causing oxidative damage. -
The Solution: Use a ligand with a binding constant (
) significantly higher than the substrate amine (e.g., BTTAA) to "protect" the catalyst and exclude the substrate amine from the metal center.
Visualizing the Toxicity Pathway
Figure 1: Mechanism of Copper Toxicity vs. Ligand Protection. Unprotected copper enters a redox cycle generating ROS, while ligand-bound copper drives the productive catalytic cycle.
Ligand Selection Matrix
For 4-Azidobenzylamine, standard ligands like TBTA are often insufficient due to poor water solubility and slower kinetics.
| Feature | THPTA | BTTAA | BTTES | Recommendation |
| Structure | Tris(hydroxypropyltriazolyl)amine | Bis(t-butyltriazolyl)amine | Sulfated analog of BTTAA | |
| Reaction Speed | Moderate | Fastest | Fast | BTTAA is preferred for amine-azides. |
| Cu Protection | Good | Excellent | Excellent | BTTAA suppresses ROS best. |
| Cell Permeability | High | Moderate | Low (Cell surface only) | Use BTTAA for intracellular; BTTES for surface. |
| Solubility | High (Water) | Moderate (Requires DMSO/Alcohol) | High (Water) |
Technical Insight: BTTAA is recommended here because it promotes the reaction at much lower Cu concentrations (10–50 µM) than THPTA, effectively negating the "Amine Interference" without requiring toxic copper levels [1, 2].
Protocol: Low-Toxicity Labeling with 4-Azidobenzylamine
Objective: Perform conjugation on a protein or live cell surface while maintaining >90% viability/integrity.
Reagents Preparation
-
CuSO₄ Stock: 20 mM in water.[1]
-
Ligand (BTTAA) Stock: 50 mM in DMSO/t-BuOH (1:4).
-
Sodium Ascorbate: 100 mM in water (Freshly prepared—Critical ).
-
4-Azidobenzylamine: 1–10 mM stock.
Step-by-Step Workflow
Step 1: The Premix (Crucial for Toxicity Reduction) Do not add Cu and Ligand separately to the biological sample.
-
Mix CuSO₄ and BTTAA in a separate tube before adding to the reaction.
-
Ratio: 1:5 (Cu:Ligand).
-
Example: Mix 5 µL CuSO₄ (20 mM) + 10 µL BTTAA (50 mM) + 85 µL Water.
-
Why: This ensures all Cu is coordinated immediately. Free Cu(II) is the primary source of transient toxicity upon addition.
Step 2: Reaction Assembly
-
Sample: Biological sample in PBS (avoid Tris buffers if possible; they compete for Cu).
-
Probe: Add Alkyne/Azide partner (20–50 µM final).
-
Catalyst: Add the Premixed Cu-BTTAA complex .
-
Target Final Cu Concentration: 50 µM (Range: 10–100 µM).
-
-
Initiator: Add Sodium Ascorbate.
Step 3: Incubation
-
Incubate for 30–60 minutes at Room Temperature (or 4°C for sensitive proteins, extending time to 2 hrs).
-
Protect from light.[1]
Step 4: Termination & Wash
-
Live Cells: Wash 3x with PBS containing 0.5 mM EDTA (chelates residual Cu).
-
Proteins: Desalt using Zeba spin columns or dialyze against EDTA-containing buffer.
Troubleshooting Guide (FAQ)
Q1: The reaction is sluggish. Should I add more Copper?
No. Adding more copper increases ROS exponentially.
-
Diagnosis: The 4-Azidobenzylamine might be oxidizing or the ascorbate is depleted.[3]
-
Fix: Add fresh Sodium Ascorbate (bring to 5 mM total). If that fails, switch to BTTES or BTTAA if you are currently using THPTA. Ensure your system is oxygen-free (degas buffers) if possible, as oxygen consumes the catalyst.
Q2: I see precipitation when mixing Cu and Ligand.
-
Cause: High concentration premixing in pure water (BTTAA has limited water solubility).
-
Fix: Premix in a solvent blend (e.g., 20% DMSO/Water) or dilute the mixture immediately. The complex is soluble at working concentrations (<1 mM).
Q3: My protein precipitated after the reaction.
-
Cause: Oxidative damage to amino acid side chains (Histidine/Cysteine oxidation) by ROS.
-
Fix: Add Aminoguanidine (5 mM) to the reaction mixture. It acts as a scavenger for dehydroascorbate byproducts and minimizes protein cross-linking [3].
Optimization Workflow Diagram
Figure 2: Decision tree for optimizing reaction conditions to balance yield and toxicity.
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Kennedy, D. C., et al. (2011).[4] Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Bioconjugate Chemistry.
Sources
Subject: Handling the Hygroscopic Nature of (4-Azidophenyl)methanamine Hydrochloride
Technical Support Center: (4-Azidophenyl)methanamine Hydrochloride Ticket ID: #AZ-HYG-001 | Status: Open | Priority: Critical
Welcome to the technical support archive. You are likely accessing this guide because your white crystalline solid has turned into a sticky gum, or your click chemistry yields are inexplicably low.
This compound is a paradoxical reagent. The azide (-N₃) group dictates strict safety and light-protection protocols, while the amine hydrochloride (-NH₂·HCl) moiety acts as a moisture magnet. This duality requires a handling protocol that balances safety (avoiding heat/shock) with integrity (avoiding water).[1]
This guide replaces generic advice with a field-proven, self-validating workflow designed for high-precision applications like PROTAC® linker synthesis and ADC conjugation.
Module 1: The Storage Protocol (The "Zero-Moisture" Chain)
The Core Problem: Hydrochloride salts possess a crystal lattice energy that effectively "pulls" water molecules from the atmosphere to form hydrates or, in extreme cases, deliquesce (dissolve in their own absorbed water).
The Solution: You must create a multi-barrier system. A simple screw-cap vial is insufficient for long-term storage of this linker in humid environments (e.g., >40% RH).
The "Russian Doll" Storage Method
-
Primary Container: Amber glass vial (protects Azide from UV) with a Teflon-lined cap.
-
Seal: Parafilm® M or electrical tape wrapped counter-clockwise (with the thread) to ensure a gas-tight seal.
-
Secondary Container: A resealable Mylar® bag or a secondary jar containing a packet of activated silica gel or molecular sieves.
-
Environment: Store at -20°C.
Visual Workflow: Storage & Retrieval
Figure 1: The "Russian Doll" storage workflow. Note the critical equilibration step (red path) to prevent condensation.
Module 2: Handling & Weighing (The Critical Ritual)
The Causality: The most common point of failure is condensation . When you remove a -20°C vial and open it immediately in a 25°C lab, moisture from the air instantly condenses on the cold salt. You are now weighing water, not reagent.
Protocol: The Inert Weighing Technique
-
Equilibration: Remove the secondary container from the freezer. Do not open it. Let it sit on the bench for 45–60 minutes until it reaches room temperature.
-
Atmosphere: Ideally, weigh inside a glovebox (N₂ or Ar). If unavailable, use a "glove bag" or work quickly.
-
Tools: Use plastic or ceramic spatulas .
-
Aliquot Strategy: If you use this reagent frequently, pre-weigh it into single-use aliquots during the first opening to minimize freeze-thaw cycles.
Module 3: Troubleshooting & Rescue Operations
Scenario: You opened the vial, and the powder is clumping or looks wet.
Diagnostic Table: Symptom vs. Solution
| Symptom | Diagnosis | Recommended Action |
| Clumping / Caking | Mild moisture absorption. | Do not heat. Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 24h at Room Temp. |
| Liquid / Goo | Deliquescence (Total saturation). | Rescue: Dissolve in a minimum amount of dry Methanol, then precipitate with cold Diethyl Ether. Filter and vacuum dry. |
| Yellow/Brown Color | Azide degradation (UV/Heat). | Discard. Azide decomposition is irreversible and potentially hazardous.[1] Check purity via LC-MS. |
| Low Yields | Stoichiometry error (Weighed water). | Quantify: Perform qNMR (see below) to determine the actual wt% of the reagent.[3] |
The "Rescue" Decision Tree
Figure 2: Decision matrix for handling compromised reagents. Note: Never use heat to dry this compound.
Module 4: Advanced Quantification (qNMR)
If your reagent has absorbed water, the molecular weight you are using for calculations (184.62 g/mol ) is wrong. You must recalibrate.
The qNMR Protocol (Self-Validating System): Do not rely on standard NMR which only shows "a water peak." You need Quantitative NMR .
-
Internal Standard: Use Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene)—non-hygroscopic standards with distinct peaks.
-
Solvent: DMSO-d6 (dissolves both the salt and organic standards well).
-
Calculation: Compare the integration of the benzylic protons of your linker (approx 4.0 ppm) against the standard.
-
Result: This gives you the Effective Molecular Weight . Use this value for your stoichiometry [2].
Module 5: Safety & Stability (The Azide Factor)
WARNING: While handling the hygroscopic nature, do not forget the energetic nature of the azide.
-
No Heat Drying: Never put this compound in an oven to dry it. Organic azides can decompose explosively under heat.[1][4] Vacuum desiccation at ambient temperature is the only safe method [3].
-
Light Sensitivity: The azide group is photolabile. If the white solid turns yellow/brown, it indicates the formation of azo compounds or nitrenes. This material is compromised and should be disposed of.
-
Shock Sensitivity: While aryl azides are generally stable, the hydrochloride salt form adds mass without adding energy, slightly improving stability. However, always use a blast shield when working with >5g scales.
References
-
Stanford University Environmental Health & Safety. (2023). Information on Azide Compounds. Stanford University. [Link]
-
Sugimoto, N., et al. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. Chemical and Pharmaceutical Bulletin, 69(1), 26-31.[5] [Link][5]
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences (PNAS), 104(43), 16793-16797. [Link]
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Staudinger Reduction of Azides During Purification
<-4>
Introduction
Organic azides are exceptionally versatile functional groups, serving as critical precursors to amines, participants in bioorthogonal "click" chemistry, and key components in the synthesis of complex nitrogen-containing heterocycles.[1] However, their utility is matched by their sensitivity. The azide group, while relatively stable, is susceptible to unintentional reduction to the corresponding amine, most notably via mechanisms resembling the Staudinger reduction.[2] This unwanted transformation is a frequent and frustrating issue encountered during the purification of azide-containing compounds, leading to yield loss, product contamination, and time-consuming re-synthesis.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to diagnose, troubleshoot, and—most importantly—prevent the undesired reduction of azides during common purification workflows.
Understanding the Staudinger Reduction
The classic Staudinger reaction is a mild and efficient method for the reduction of an azide to a primary amine.[2] It proceeds in two main steps:
-
Aza-Ylide Formation: A trivalent phosphorus compound, typically a phosphine like triphenylphosphine (PPh₃), acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the extrusion of nitrogen gas (N₂) to form a stable intermediate called an aza-ylide (or iminophosphorane).[3][4]
-
Hydrolysis: The aza-ylide intermediate is then hydrolyzed by water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).[2][4] The formation of the very stable P=O bond is a major thermodynamic driving force for this step.[3]
While intentional Staudinger reduction is a powerful synthetic tool, its unintentional occurrence during purification is problematic. The "phosphine" source can be a contaminating reagent from a previous step, and various other nucleophilic species or reductive conditions can mimic this reactivity, leading to the same undesired amine product.
Sources
Validation & Comparative
FTIR Analysis of Azide Stretch in (4-Azidophenyl)methanamine Derivatives: A Technical Comparison Guide
Topic: FTIR Analysis of Azide Stretch in (4-Azidophenyl)methanamine Derivatives Content Type: Publish Comparison Guide
Executive Summary
(4-Azidophenyl)methanamine (and its derivatives) serves as a critical bifunctional linker in bioconjugation and "click" chemistry. Its utility hinges on the stability and reactivity of the azide moiety (
This guide objectively compares the three primary FTIR sampling methodologies—Attenuated Total Reflectance (ATR) , Transmission (KBr Pellet) , and Solution Phase —to determine the optimal workflow for researchers characterizing these derivatives. We further contrast FTIR with Raman spectroscopy to provide a complete analytical landscape.
Part 1: The Azide Signature (Technical Deep Dive)
The azide functional group in aromatic systems exhibits a distinct vibrational signature governed by the asymmetric stretching vibration, denoted as
-
Primary Peak Position: In (4-Azidophenyl)methanamine derivatives, the
appears as a strong band between 2090 and 2130 cm⁻¹ . -
The Fermi Resonance Trap: A common pitfall in analyzing aryl azides is the appearance of a "doublet" or a split peak in this region. This is not necessarily decomposition or a mixture of isomers. It is often a Fermi resonance interaction between the fundamental
and an overtone or combination band of the aromatic ring vibrations. -
Substituent Effects: The methylene bridge (
) in (4-Azidophenyl)methanamine insulates the azide from the strong electron-donating effects of the primary amine. Consequently, the peak position remains relatively stable compared to direct aniline derivatives (e.g., 4-azidoaniline), making it a robust spectral marker.
Part 2: Comparative Analysis of Sampling Methodologies
For the analysis of (4-Azidophenyl)methanamine, the choice of sampling technique dictates sensitivity, resolution, and sample integrity.
1. Attenuated Total Reflectance (ATR) – The Modern Standard
Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond or ZnSe).[1] The IR beam penetrates a few microns into the sample via an evanescent wave.
-
Pros: Non-destructive; zero sample preparation; ideal for recovering the valuable linker after analysis.
-
Cons: Lower signal-to-noise ratio than transmission; peak intensity decreases at higher wavenumbers (penetration depth
), potentially underrepresenting the high-frequency azide peak relative to fingerprint bands. -
Verdict: Best for Routine QC. The preferred method for rapid purity checks of (4-Azidophenyl)methanamine.
2. Transmission (KBr Pellet) – The High-Sensitivity Alternative
Mechanism: The compound is ground with Potassium Bromide (KBr) and pressed into a transparent pellet.[2][3][4]
-
Pros: Superior sensitivity; true absorbance values (Beer-Lambert law applies directly); no penetration depth correction needed.
-
Cons: Safety Risk: Grinding azides generates friction/heat, posing a potential explosion hazard (though low for this specific derivative, the risk is non-zero). Hygroscopic KBr introduces water bands (~3400 cm⁻¹) that obscure the amine (
) stretch of the molecule. -
Verdict: Use with Caution. Only recommended when quantifying trace azide impurities where ATR sensitivity fails.
3. Solution Phase – The Kinetic Monitor
Mechanism: The derivative is dissolved in a solvent (e.g., DMSO, Methanol) and analyzed in a liquid cell.
-
Pros: Essential for monitoring reaction kinetics (e.g., CuAAC click reactions) in real-time.
-
Cons: Solvent background subtraction is critical.
-
Verdict: Best for In-Situ Monitoring.
Summary of Performance Data
| Feature | ATR (Diamond) | Transmission (KBr) | Solution Phase |
| Sample Prep Time | < 1 min | 15–20 mins | 5 mins |
| Sample Recovery | High (wipe off) | None (destructive) | High |
| Azide Peak Resolution | Good | Excellent | Solvent dependent |
| Safety (Explosion Risk) | High Safety (No grinding) | Moderate Risk (Grinding) | High Safety |
| Water Interference | Minimal | High (Hygroscopic) | Solvent dependent |
| Primary Use Case | Routine Purity ID | Trace Quantification | Reaction Kinetics |
Part 3: Experimental Protocol (Self-Validating System)
Objective: Confirm the identity and purity of (4-Azidophenyl)methanamine HCl using ATR-FTIR.
The "Internal Standard" Validation Logic
To ensure the spectrum is valid and the azide hasn't decomposed, we utilize a self-validating ratio:
- : ~2110 cm⁻¹ (The variable of interest)[5]
- : ~1500/1600 cm⁻¹ (The stable internal standard)
-
Validation: If
decreases significantly between batches, azide decomposition (releasing ) has occurred.
Step-by-Step Workflow
-
System Blank: Clean the ATR crystal (Diamond preferred) with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place ~2 mg of (4-Azidophenyl)methanamine solid onto the crystal center.
-
Contact: Apply pressure using the anvil until the force gauge reaches the "optimal" zone (typically ~80-100 N). Note: Do not over-pressurize azides.
-
Acquisition: Scan the sample (32 scans).
-
Processing: Apply "ATR Correction" (if comparing to library KBr spectra) to correct for penetration depth.
-
Validation: Check for the presence of the Azide peak (2100 cm⁻¹) and the Amine doublet (3300-3400 cm⁻¹).
Workflow Diagram (Graphviz)
Caption: Operational workflow for ATR-FTIR analysis of azide derivatives with decision gates for spectral validation.
Part 4: Alternative Analytical Methods (FTIR vs. Raman)
While FTIR is the standard, Raman Spectroscopy is a viable alternative, though with distinct limitations for this specific molecule.
| Feature | FTIR (Absorption) | Raman (Scattering) |
| Azide Detection | Detects Asymmetric Stretch ( | Detects Symmetric Stretch ( |
| Interference | Water/CO2 (manageable). | Fluorescence: Aromatic rings (like phenyl) often fluoresce, swamping the weak Raman signal. |
| Through-Container | No (Glass absorbs IR). | Yes (Can analyze inside a glass vial).[6] |
| Recommendation | Primary Method. | Secondary Method (Only if sealed container analysis is required). |
Part 5: Troubleshooting & Interpretation
-
Observation: Split peak at 2100 cm⁻¹ and 2160 cm⁻¹.
-
Cause: Fermi Resonance.
-
Action: Integrate the area of both peaks for quantitative work.
-
-
Observation: Disappearance of 2100 cm⁻¹ peak; appearance of broad bands.
-
Cause: Photodecomposition or thermal degradation. Azides are light-sensitive.
-
Action: Discard sample. Store derivatives in amber vials at -20°C.
-
-
Observation: Broad band at 3400 cm⁻¹ obscuring amine N-H stretch.
-
Cause: Moisture (if using KBr) or wet sample.
-
Action: Dry sample in a desiccator; switch to ATR if using KBr.
-
References
-
Lieber, E., Rao, C. N. R., Chao, T. S., & Hoffman, C. W. W. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–918. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR functional group frequencies).
-
Deb, M. L., & Bhuyan, P. J. (2005).[7] Synthesis of some new 4-azidophenyl derivatives. Indian Journal of Chemistry. (Provides synthesis and spectral data for similar derivatives).
- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. Wiley-Interscience.
-
Alajarin, M., et al. (2007). Azides: their preparation and synthetic uses. Chemical Reviews. Link
Sources
- 1. azom.com [azom.com]
- 2. kindle-tech.com [kindle-tech.com]
- 3. kinteksolution.com [kinteksolution.com]
- 4. kindle-tech.com [kindle-tech.com]
- 5. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to Aryl and Alkyl Azide Kinetics in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and versatile method for covalently linking molecules.[1][2][3] Its efficiency and specificity have made it an indispensable tool in fields ranging from drug discovery to materials science.[4] At the heart of this reaction are the two key reactants: an azide and a terminal alkyne. While much attention is often paid to the alkyne component, the nature of the azide—specifically, whether it is attached to an aryl or an alkyl group—profoundly influences the reaction's kinetics. This guide provides an in-depth comparison of aryl versus alkyl azides in CuAAC, offering experimental insights and practical guidance for selecting the optimal azide for your application.
The Decisive Role of the Azide in CuAAC Kinetics
The CuAAC reaction proceeds through a multi-step catalytic cycle.[2][5] A simplified representation involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide. The electronic properties of the azide directly impact its ability to coordinate with the copper center and participate in the subsequent cycloaddition. The rate of this reaction is highly dependent on the electron density of the azide group, which is, in turn, dictated by its substituent (R-N₃).
Aryl Azides: The Impact of Electron-Withdrawing Properties
Aryl azides are characterized by the attachment of the azide moiety to an aromatic ring (e.g., phenyl azide). The aromatic ring is generally electron-withdrawing due to its sp² hybridized carbons and the potential for resonance delocalization.
Electronic Effects: The electron-withdrawing nature of the aryl group decreases the electron density on the terminal nitrogen atom of the azide. This makes the azide less nucleophilic. In the context of the CuAAC mechanism, which involves the azide acting as a nucleophile towards the copper-acetylide complex, this reduction in electron density can lead to a slower reaction rate compared to their alkyl counterparts.
Steric Considerations: While the planar nature of the aromatic ring might suggest minimal steric hindrance, bulky substituents on the ring, particularly in the ortho positions, can impede the approach of the azide to the catalytic copper center, further slowing the reaction.[6][7] However, in many cases, the electronic effect is the more dominant factor.
Alkyl Azides: The Influence of Electron-Donating Groups
Alkyl azides feature the azide group bonded to a saturated, sp³ hybridized carbon atom (e.g., benzyl azide or ethyl 2-azidoacetate). Alkyl groups are typically considered to be electron-donating through an inductive effect.
Electronic Effects: The electron-donating nature of alkyl groups increases the electron density on the azide functional group. This enhanced nucleophilicity facilitates a more rapid coordination with the copper-acetylide intermediate, generally resulting in faster reaction kinetics compared to aryl azides.[8]
Fluorinated Alkyl Azides: An important exception to the general rule of alkyl azides being electron-donating are fluorinated alkyl azides. The strong electron-withdrawing nature of fluorine atoms can significantly alter the electronic properties of the azide, influencing its reactivity in click chemistry.[9]
Quantitative Kinetic Comparison: A Data-Driven Perspective
Direct comparison of reaction rates provides the clearest picture of the differing reactivities of aryl and alkyl azides. While absolute rates depend on specific substrates, catalyst systems, and reaction conditions, a general trend is consistently observed.
| Azide Type | Representative Substrate | Relative Reactivity | Key Influencing Factors |
| Alkyl Azide | Benzyl Azide | Faster | Electron-donating inductive effect increases azide nucleophilicity. |
| Aryl Azide | Phenyl Azide | Slower | Electron-withdrawing nature of the aryl ring decreases azide nucleophilicity. |
| Alkyl Azide with EWG | Ethyl 2-azidoacetate | Fast | The electron-withdrawing group can enhance reactivity in some contexts.[8] |
Note: "EWG" refers to an Electron-Withdrawing Group. The reactivity of substituted alkyl azides can be complex and is influenced by both electronic and steric factors.
One study systematically investigated the effect of substituents on azide reactivity and found that azides with electron-withdrawing substituents and less steric congestion exhibited the fastest reaction rates.[8] This highlights that while the alkyl vs. aryl distinction provides a good general rule, the specific electronic environment around the azide is critical. For instance, an alkyl azide attached to a strong electron-withdrawing group can be highly reactive.
Mechanistic and Workflow Visualizations
To better understand the process, the following diagrams illustrate the CuAAC catalytic cycle and a general experimental workflow for comparing azide kinetics.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the kinetic comparison of aryl vs. alkyl azides in CuAAC.
Experimental Protocol: Kinetic Analysis via In-Situ Monitoring
This protocol provides a generalized method for comparing the kinetics of an aryl and an alkyl azide using benchtop NMR for real-time monitoring.[10][11]
1. Materials and Reagents:
-
Aryl Azide (e.g., Phenyl Azide)
-
Alkyl Azide (e.g., Benzyl Azide)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(I) Bromide (CuBr) or Copper(II) Sulfate (CuSO₄) with a reducing agent (e.g., Sodium Ascorbate)[2]
-
A suitable ligand (e.g., THPTA) to stabilize the Cu(I) catalyst is recommended for reproducible kinetics.[12]
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Mesitylene)
2. Preparation of Stock Solutions:
-
Prepare individual stock solutions of the aryl azide, alkyl azide, alkyne, and internal standard in the deuterated solvent at known concentrations (e.g., 0.5 M).
-
Prepare a stock solution of the copper catalyst and ligand. For a CuSO₄/Sodium Ascorbate system, prepare separate solutions and mix just before use.
3. NMR Reaction Setup (to be performed for each azide separately):
-
In an NMR tube, add a specific volume of the alkyne stock solution and the internal standard stock solution.
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding a precise volume of the azide stock solution followed immediately by the copper catalyst solution.
-
Quickly mix the contents of the NMR tube and place it in the benchtop NMR spectrometer.
4. Real-Time Monitoring:
-
Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2-5 minutes).
-
Monitor the disappearance of a characteristic proton signal from the starting azide and the appearance of a new signal from the triazole product.
5. Data Analysis:
-
For each time point, integrate the characteristic azide proton signal and the internal standard signal.
-
Calculate the concentration of the azide at each time point relative to the constant concentration of the internal standard.
-
Assuming the alkyne is in excess, the reaction will follow pseudo-first-order kinetics with respect to the azide.
-
Plot the natural logarithm of the azide concentration (ln[Azide]) versus time. The plot should be linear.
-
The negative of the slope of this line will give the observed pseudo-first-order rate constant (k_obs).
6. Comparison:
-
Compare the k_obs value obtained for the aryl azide with the k_obs value for the alkyl azide. The azide yielding a larger k_obs value has the faster reaction kinetics under the tested conditions.
Practical Implications and Strategic Selection
The choice between an aryl and an alkyl azide is not merely academic; it has significant practical consequences:
-
Bioconjugation: In applications like protein labeling, where reactions are performed at low concentrations and under physiological conditions, faster kinetics are highly desirable to achieve high yields in a reasonable timeframe.[13][14] In these scenarios, an alkyl azide is often the superior choice.
-
Materials Science and Polymer Chemistry: When synthesizing polymers or modifying surfaces, the reaction conditions can often be more flexible. If a slower, more controlled reaction is needed, or if the synthetic route to the aryl azide is more straightforward, it may be a suitable option.
-
Drug Discovery: In the synthesis of compound libraries, reaction speed and reliability are paramount. Alkyl azides will generally provide more rapid and efficient access to a diverse range of triazole products.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. National Center for Biotechnology Information (PMC). [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information (PMC). [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. MDPI. [Link]
-
Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. ResearchGate. [Link]
-
A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. [Link]
-
CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY Review Article. IJPPR. [Link]
-
CuAAC reactions of sterically hindered azides. Semantic Scholar. [Link]
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). National Center for Biotechnology Information (PMC). [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. National Center for Biotechnology Information (PMC). [Link]
-
(a) The observed pseudo first order rate constant for the CuAAC... ResearchGate. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. National Center for Biotechnology Information (PMC). [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Center for Biotechnology Information (PMC). [Link]
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Publications. [Link]
-
Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. National Center for Biotechnology Information (PMC). [Link]
-
CuAAC reactions of sterically hindered azides. ResearchGate. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 10. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validating surface functionalization efficiency using XPS and contact angle
A Publish Comparison Guide for Researchers and Drug Development Professionals
Executive Summary
Surface functionalization is the linchpin of performance for biosensors, medical implants, and drug delivery vehicles. However, invisible molecular defects often lead to catastrophic downstream failures—such as non-specific protein adsorption or cell detachment.
This guide objectively compares X-ray Photoelectron Spectroscopy (XPS) and Contact Angle Goniometry (CA) , the two dominant validation techniques. While XPS provides irrefutable chemical specificity, Contact Angle offers hypersensitive macroscopic behavioral data. The core thesis of this guide is that neither method is sufficient alone; they must be deployed as an orthogonal validation system.
Part 1: Technical Deep Dive & Mechanism
X-ray Photoelectron Spectroscopy (XPS)
The Gold Standard for Chemical Specificity
Mechanism: XPS irradiates a sample with mono-energetic X-rays (typically Al K
-
Surface Sensitivity: Probes only the top 1–10 nm (sampling depth
, where is the inelastic mean free path). -
Chemical State Resolution: Distinguishes between a free amine (
) and a protonated amine ( ) based on subtle shifts in the N1s peak (e.g., 399.8 eV vs. 401.5 eV). -
Quantification: Provides atomic composition (at%) with 0.1% sensitivity, allowing stoichiometric verification of surface ligands.
Contact Angle Goniometry (CA)
The Macroscopic Probe of Molecular Architecture
Mechanism: CA measures the angle (
-
Monolayer Sensitivity: A change in surface coverage of just 10% can shift
by measurable degrees, often detecting defects that XPS might average out over a larger spot size. -
Hysteresis (
): Critical for validating surface homogeneity. A high hysteresis indicates chemical patchiness or physical roughness, whereas a low hysteresis (<5°) confirms a dense, uniform monolayer.
Part 2: Comparative Analysis
The following table contrasts the operational realities of both techniques for a standard functionalization workflow (e.g., PEGylation or Silanization).
| Feature | XPS (X-ray Photoelectron Spectroscopy) | Contact Angle (Sessile Drop) |
| Primary Output | Elemental ID, Chemical State, Atomic % | Surface Energy, Wettability, Heterogeneity |
| Depth of Info | Top 1–10 nm (Tunable via AR-XPS) | Top ~0.5 nm (Immediate surface interface) |
| Specificity | High (e.g., C-O vs. C=O bonds) | Low (Cannot ID specific molecules) |
| Throughput | Low (30–60 mins/sample + pump down) | High (< 2 mins/sample) |
| Cost | High ( | Low ($) |
| Sample Requirement | High Vacuum Compatible, Dry | Ambient conditions, any geometry |
| Key Blindspot | Cannot easily detect surface packing density/orientation. | Cannot identify what contamination is present. |
Part 3: Validated Experimental Protocols
Protocol A: High-Fidelity XPS Acquisition
Objective: To quantitatively verify ligand density and chemical state.
-
Sample Prep: Rinse functionalized surface 3x with HPLC-grade solvent to remove physisorbed ligands. Dry under
stream. -
Mounting: Use conductive carbon tape to ground the substrate (critical for insulators like glass/PDMS to prevent charge shifting).
-
Survey Scan:
-
Pass Energy: 160 eV.
-
Step Size: 1.0 eV.
-
Self-Validation: Check for unexpected elements (e.g., Na, Cl, Ca). If detected >0.5 at%, reclean sample.
-
-
High-Resolution Scans:
-
Target specific regions (e.g., C1s, N1s, Si2p).
-
Pass Energy: 20 eV (for spectral resolution).
-
Step Size: 0.1 eV.
-
Dwell Time: Increase sweeps for low-concentration elements (e.g., N1s in a monolayer) until Signal-to-Noise > 10.
-
-
Charge Correction: Calibrate spectra by setting the adventitious C-C/C-H peak to 284.8 eV .
Protocol B: Dynamic Contact Angle (Hysteresis)
Objective: To assess monolayer uniformity and coverage.
-
Liquid Selection: Use 18 M
deionized water. Probe liquid surface tension must be known ( mN/m at 20°C). -
Advancing Angle (
):-
Dispense a 2
L drop.[1] -
Slowly add volume (0.5
L/s) while recording video. -
Measure
as the contact line just begins to move outward.
-
-
Receding Angle (
):-
With the needle still in the drop, slowly withdraw volume.
-
Measure
as the contact line just begins to retreat.[2]
-
-
Calculation:
- .
-
Self-Validation: If
for a "SAM" (Self-Assembled Monolayer), the layer is disordered or patchy. Reject the batch.
Part 4: Case Study – APTES Functionalization of Silica
Hypothetical data based on literature standards (See Ref 1, 3, 6).
Scenario: A researcher functionalizes a glass slide with (3-Aminopropyl)triethoxysilane (APTES) to attach antibodies.
Data Comparison:
| Metric | Control (Piranha Cleaned Glass) | APTES Functionalized (Ideal) | APTES (Failed/Hydrolyzed) |
| Water Contact Angle | < 5° (Superhydrophilic) | 55° ± 3° | 20° – 35° (Patchy coverage) |
| XPS N1s Signal | Not Detected | Peak at ~399.8 eV (-NH2) | Peak at ~401.5 eV (Protonated/Aggregated) |
| XPS C/N Ratio | N/A | ~3.0 (Theoretical) | > 4.5 (Contamination/Multilayer) |
| Interpretation | Clean, reactive -OH surface. | Successful Monolayer. | Polymerized silane lumps. |
Analysis: The Contact Angle provided a rapid "Go/No-Go" check. The value of 55° confirms the presence of the propyl chain. However, only XPS could confirm the amine was available (free amine at 399.8 eV) rather than protonated or buried in a siloxane polymer network.
Part 5: Visualization of Workflows
Diagram 1: The Orthogonal Validation Logic
This diagram illustrates how the two techniques cover each other's blind spots.
Caption: Orthogonal workflow combining macroscopic physical behavior (CA) with microscopic chemical identity (XPS).
Diagram 2: Experimental Decision Tree
A step-by-step logic flow for researchers to follow during validation.
Caption: Step-by-step decision tree ensuring resources are not wasted on XPS if the macroscopic surface quality (CA) is poor.
References
-
RSC Advances. "Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass." (2021).[3] Royal Society of Chemistry. [Link]
-
Journal of Print and Media Technology Research. "Static- and dynamic-wetting measurements on 3-aminopropyltriethoxysilane-functionalized float glass surfaces." (2023).[4] [Link]
-
MDPI. "XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces." (2024). Materials. [Link][1][5][6][7]
-
Aalto University. "Surface-wetting characterization using contact-angle measurements." (2018). Nature Protocols. [Link]
-
AIP Publishing. "Selecting the best surface analysis method for your materials/samples." (2024).[1][8][9] Journal of Applied Physics. [Link]
-
ResearchGate. "Water contact angle on glass surface after treatment with APTES." (Controlled short-linkage assembly). [Link]
Sources
- 1. Functionalized Surface Coatings for Rigid Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolinscientific.com [biolinscientific.com]
- 3. Surface Testing of Dental Biomaterials—Determination of Contact Angle and Surface Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpmtr.org [jpmtr.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Photo-Crosslinking Efficiency of Aryl Azides vs. Benzophenones
[1]
Executive Summary
In the landscape of chemical proteomics and drug discovery, the choice between Aryl Azides (AA) and Benzophenones (BP) is rarely a matter of preference, but rather a calculation of structural tolerance versus capture efficiency.
-
The Verdict: Benzophenones generally offer superior crosslinking yields (often >50%) and water compatibility due to their reversible excitation cycle, making them the "workhorse" for robust protein mapping. However, their steric bulk can abolish binding in tight pockets.
-
The Alternative: Aryl Azides are the choice for sterically sensitive pharmacophores due to their small footprint.[1] While historically plagued by low yields (<10%) and side reactions, modern Perfluorophenyl Azides (PFPA) have largely mitigated these issues, offering a "best of both worlds" compromise.
Mechanistic Deep Dive: The Chemistry of Capture
To understand efficiency, one must understand the "life and death" of the reactive intermediates.
Aryl Azides: The "Suicide" Probe
Upon UV irradiation (typically <300 nm), the aryl azide eliminates nitrogen (
-
The Flaw: This species is highly unstable.[2] If it does not immediately insert into a bond (within
to s), it often undergoes ring expansion to form a reactive ketenimine (1,2,4,6-azacycloheptatetraene). This electrophile reacts slowly with nucleophiles (like lysines) rather than performing true "zero-length" insertion, leading to high non-specific background labeling. -
The Fix (PFPA): Fluorinating the ring (Perfluorophenyl azide) stabilizes the nitrene, preventing ring expansion and forcing C-H insertion, significantly boosting efficiency.
Benzophenones: The "Infinite Life" Probe
Upon UV irradiation (350–360 nm), benzophenone transitions to a triplet diradical .[3]
-
The Advantage: This state is reversible.[3] If the diradical does not find a geometric match for H-abstraction, it relaxes back to the ground state and can be re-excited. It repeats this cycle until a reaction occurs or the sample is bleached. This "hunting" mechanism is why BPs generally have higher yields.
-
The Bias: BPs show a marked preference for Methionine residues due to the stability of the resulting radical intermediate.
Visualization: Reaction Pathways
Figure 1: Mechanistic comparison showing the reversible excitation cycle of Benzophenone vs. the irreversible "suicide" pathway of Aryl Azides.
Performance Matrix: Head-to-Head Comparison
The following data summarizes typical performance metrics derived from comparative studies (e.g., Dorman & Prestwich, 1994).
| Feature | Aryl Azide (Simple) | Perfluorophenyl Azide (PFPA) | Benzophenone (BP) |
| Excitation Wavelength | 254–280 nm (High Energy) | 254–300 nm | 350–365 nm (Safe) |
| Reactive Intermediate | Singlet Nitrene | Singlet Nitrene (Stabilized) | Triplet Diradical |
| Crosslinking Yield | Low (< 10–30%) | Moderate/High (40–70%) | High (50–90%) |
| Reaction Lifetime | |||
| Water Sensitivity | High (Quenched by | Moderate | Inert (Does not react with |
| Steric Bulk | Small (Phenyl ring) | Medium | Large (Two phenyl rings) |
| Residue Preference | Nucleophiles (if rearranged) | C-H / N-H Insertion | C-H (Methionine preference) |
| Protein Damage Risk | High (UV-B/C) | Moderate | Low (UV-A) |
Experimental Protocols
A. Benzophenone Crosslinking Protocol
Best for: Robust proteins, mapping hydrophobic pockets, high-yield requirements.
-
Equilibration: Incubate the BP-labeled ligand with the target protein (1-5
M) in PBS (pH 7.4) for 30 minutes on ice.-
Note: Avoid buffers with high radical scavenging potential if possible, though BP is generally robust.
-
-
Control Setup: Prepare a "No UV" control and a "Competitor" control (excess unlabeled ligand).
-
Irradiation:
-
Transfer samples to a 96-well plate (open top) or quartz cuvette.
-
Irradiate at 365 nm (using a Stratalinker or hand-held UV lamp) at 4°C.
-
Duration:30 to 60 minutes . (Longer times are required due to the reversible nature of the excited state).
-
-
Analysis: Resolve via SDS-PAGE and analyze by Western Blot (if biotinylated) or LC-MS/MS.
B. Aryl Azide / PFPA Crosslinking Protocol
Best for: Small binding sites, unstable ligands, kinetic capture.
-
Equilibration: Incubate AA/PFPA-labeled ligand with protein in a darkroom (red light safe). Azides are light-sensitive.
-
Buffer Constraint: Strictly avoid buffers containing primary amines (Tris, Glycine) if using simple aryl azides, as the ketenimine rearrangement product will react with the buffer, quenching the signal. PBS or HEPES is preferred.
-
Irradiation:
-
Use a high-intensity UV source (typically 254 nm or 302 nm ).
-
Duration:Flash photolysis (1–5 minutes) .
-
Critical Step: Keep samples on ice to minimize heating from the high-energy lamp.
-
-
Analysis: Immediate downstream processing is recommended to prevent post-photolysis degradation.
Selection Logic: When to Use Which?
Do not default to one chemistry. Use this logic flow to select the correct tool for your specific biological question.
Figure 2: Decision matrix for selecting the optimal photo-crosslinker based on steric constraints, protein stability, and yield requirements.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Weber, P. J., & Beck-Sickinger, A. G. (1997). Comparison of the photochemical behavior of four different photoactivatable probes. Journal of Peptide Research, 49(5), 375-383. Link
-
Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. Link
-
Murale, D. P., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Proteome Science, 15, 14. Link
A Comparative Guide to HPLC Purity Assessment Standards for (4-Azidophenyl)methanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Advanced Bioconjugation
(4-Azidophenyl)methanamine Hydrochloride is a pivotal reagent in the field of bioconjugation and chemical biology. As a bifunctional linker, it features a primary amine for conjugation to carboxyl groups and a terminal azide for "click chemistry" reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The efficacy, safety, and reproducibility of downstream applications—from drug delivery systems to diagnostic assays—are directly contingent on the purity of this critical building block. Even minute impurities can lead to unwanted side reactions, reduced yields, and confounded biological results.
This guide provides an in-depth technical overview of the gold-standard method for purity assessment—High-Performance Liquid Chromatography (HPLC)—and compares it with alternative analytical techniques. We will delve into the causality behind experimental choices, present validated protocols, and offer a framework for ensuring the highest degree of scientific integrity in your research.
Part 1: The Primary Standard - Stability-Indicating Reverse-Phase HPLC (RP-HPLC)
For non-volatile, polar organic molecules like (4-Azidophenyl)methanamine HCl, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and widely adopted method for purity determination.[1][2][3] A "stability-indicating" method is one that is validated to accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[2][4] The development of such a method is a cornerstone of pharmaceutical quality control.[4]
Causality of Method Design: Why RP-HPLC Works
The principle of RP-HPLC involves a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. (4-Azidophenyl)methanamine, being a polar aromatic amine, has a moderate affinity for the C18 column. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, we can systematically elute the main compound and any related impurities based on their relative hydrophobicity.
-
Choice of Stationary Phase: A C18 (octadecyl) column is the workhorse for separating small aromatic molecules.[5][6] Its long alkyl chains provide excellent hydrophobic retention and resolution for a wide range of analytes.
-
Mobile Phase Modifier: Aromatic amines can exhibit poor peak shape on silica-based columns due to interactions with residual silanol groups. The addition of an acid modifier, such as 0.1% Trifluoroacetic Acid (TFA), protonates the amine, reduces tailing, and ensures sharp, symmetrical peaks.
-
Gradient Elution: A gradient program, where the mobile phase composition changes over time, is crucial for a stability-indicating method. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable timeframe.[7]
-
UV Detection: The phenyl ring in the molecule provides a strong chromophore, making UV detection highly sensitive and specific. The maximum absorbance is typically observed around 254 nm or 265 nm.[8]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a self-validating system, designed for high specificity and reproducibility in accordance with International Council for Harmonisation (ICH) guidelines.[9][10][11]
1. Instrumentation and Consumables:
-
HPLC System with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of (4-Azidophenyl)methanamine HCl.
-
Dissolve in 10 mL of Sample Diluent to achieve a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis & Purity Calculation:
-
Purity is typically determined using the Area Percent method, assuming all impurities have a similar response factor to the main peak at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the HPLC Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
Potential Impurities and Method Specificity
A robust HPLC method must be able to separate the active pharmaceutical ingredient (API) from any potential process-related impurities or degradation products.[12][13][14][15] For (4-Azidophenyl)methanamine HCl, these could include:
-
Starting materials: e.g., 4-aminobenzylamine or precursors to the azide group.
-
Side-products: e.g., diazotization byproducts.
-
Degradants: The azide functional group can be sensitive to reduction or hydrolysis under certain conditions.
The specificity of the described method should be confirmed through forced degradation studies, where the sample is exposed to stress conditions (acid, base, oxidation, heat, light) to ensure that all resulting degradant peaks are well-resolved from the main API peak.[2][4]
Part 2: Comparative Analysis of Purity Assessment Techniques
While RP-HPLC is the primary standard, other analytical techniques offer complementary information and can be advantageous in specific contexts.
Comparison Table: HPLC vs. Alternatives
| Technique | Principle | Speed | Resolution | Sensitivity | Key Advantage |
| HPLC | Liquid-solid phase partitioning | Standard (15-30 min) | High | High | Robust, versatile, and widely validated for purity.[16] |
| UPLC | Similar to HPLC but with smaller particles (<2 µm) and higher pressure. | Very Fast (3-10 min)[17] | Very High[18] | Very High[16] | Increased throughput and solvent savings.[16][19] |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Fast | N/A (structural) | Moderate | Absolute quantification without a reference standard; provides structural information.[20][21][22] |
| GC-MS | Gas-phase separation followed by mass spectrometry. | Fast | Very High | Very High | Ideal for identifying volatile or semi-volatile impurities. |
Alternative Spotlight: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC.[18] By using columns with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) to achieve faster separations with greater resolution and sensitivity.[17][19]
-
Expertise & Experience: The primary advantage of UPLC is a dramatic reduction in analysis time, often by a factor of 3 to 9, which significantly increases laboratory throughput.[16][18] This is particularly valuable in high-volume QC environments. The narrower peaks also lead to improved sensitivity, allowing for the detection of trace-level impurities that might be missed by HPLC.[16]
-
Trustworthiness: UPLC methods are validated using the same ICH Q2(R1) parameters as HPLC methods, ensuring their reliability for QC purposes.[9] However, method transfer from HPLC to UPLC requires careful optimization and re-validation due to differences in system dwell volume and pressure.[19]
Orthogonal Technique: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that provides an orthogonal assessment of purity.[20][23] Unlike chromatographic methods which are relative, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[21][24]
-
Expertise & Experience: The key advantage of qNMR is that it does not require a specific reference standard of the analyte itself.[22] A single, stable internal standard can be used to quantify a wide range of compounds.[22] Furthermore, the NMR spectrum simultaneously provides structural confirmation of the main component and can help identify unknown impurities.[20]
-
Trustworthiness: qNMR is recognized by pharmacopeias as a primary ratio method for determining purity. The direct proportionality between signal integral and molar concentration makes it a highly accurate and reliable technique.[21] It is particularly useful for qualifying in-house primary reference standards that will be used for HPLC quantification.
Logical Relationship of Purity Techniques
The choice of technique depends on the stage of development and the specific question being asked.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. fda.gov [fda.gov]
- 12. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A review of the newly identified impurity profiles in methamphetamine seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 17. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 18. rjptonline.org [rjptonline.org]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. emerypharma.com [emerypharma.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Evaluation Guide: Linker Stability of 4-Azidobenzylamine in Biological Media
Executive Summary: The "Dual-Liability" Paradox
As researchers moving from chemical biology to preclinical development, we often select 4-Azidobenzylamine for its high reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its rigid aromatic spacer. However, this linker presents a dual metabolic liability often overlooked in early discovery:
-
Reductive Instability: The aryl azide moiety is susceptible to reduction (to aniline) by Cytochrome P450s and intracellular thiols.
-
Oxidative Instability: The benzylic amine position is a prime substrate for Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO), leading to oxidative deamination.
Verdict: While superior for in vitro bioconjugation and proteomic profiling, 4-Azidobenzylamine requires rigorous stability validation for in vivo applications. For systemic drug delivery (e.g., PROTACs, ADCs), aliphatic azides or PEG-spacers often offer superior metabolic stability despite lower click-reactivity.
Chemical Context & Mechanism of Degradation[1]
To evaluate stability, one must understand the specific degradation pathways. Unlike aliphatic linkers, 4-Azidobenzylamine degrades via two distinct enzymatic mechanisms.
The Aryl Azide Liability (Reductive)
While alkyl azides are generally bioorthogonal and stable, aryl azides are electron-deficient. In the presence of heme-thiolate enzymes (CYP450) or high concentrations of Glutathione (GSH), the azide group (
-
Mechanism: CYP450-mediated oxygen-dependent reduction.[1]
-
Result: Loss of "click" capability or premature cleavage of the construct if the azide was the intended warhead.
The Benzylamine Liability (Oxidative)
The methylene group adjacent to the amine and the aromatic ring is "benzylic."
-
Mechanism: MAO-B or SSAO enzymes abstract a hydride from the benzylic carbon, forming an imine intermediate which hydrolyzes to 4-azidobenzaldehyde and releases the payload (or ammonia).
-
Result: Premature linker fragmentation.
Comparative Analysis: 4-Azidobenzylamine vs. Alternatives
The following table contrasts 4-Azidobenzylamine with its primary aliphatic competitor (3-Azidopropylamine) and a hydrophilic alternative (Azido-PEG-Amine).
| Feature | 4-Azidobenzylamine (Aryl) | 3-Azidopropylamine (Alkyl) | Azido-PEG3-Amine (Hydrophilic) |
| CuAAC Reactivity | High (Aryl group stabilizes transition state) | Moderate | Moderate |
| Plasma Stability | Low/Medium (Susceptible to SSAO/MAO) | High (Resistant to oxidases) | High (Stealth properties) |
| Microsomal Stability | Low (P450 reduction of azide + deamination) | High (Alkyl azide is stable) | High |
| Cellular Permeability | High (Lipophilic aromatic ring) | Moderate | Low (unless short PEG) |
| Metabolic Product | 4-Aminobenzylamine (reduction) or Benzaldehyde (oxidation) | Generally inert | Generally inert |
| Primary Use Case | In vitro labeling, Proteomics, Rigid spacing | In vivo probes, stable linkers | ADCs, solubility enhancement |
Visualizing the Metabolic Fate
The following diagram illustrates the specific degradation pathways researchers must monitor when using 4-Azidobenzylamine.
Figure 1: Dual metabolic pathways degrading 4-Azidobenzylamine. The Reductive pathway destroys the azide; the Oxidative pathway cleaves the linker.
Experimental Protocols for Validation
To justify the use of this linker in a publication or IND-enabling study, you must perform the following self-validating assays.
Protocol A: Microsomal Stability (P450 & MAO Check)
Objective: Determine intrinsic clearance and identify if the azide is reduced or the amine oxidized.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (100 mM, pH 7.4).
-
Enzyme Source: Pooled Liver Microsomes (human/mouse) at 0.5 mg/mL protein.
-
Cofactors:
-
Group A (Oxidative): Add NADPH-regenerating system (activates P450s).
-
Group B (Control): No cofactors (checks for non-NADPH dependent hydrolysis).
-
-
Incubation: Incubate at 37°C. Sampling points: 0, 15, 30, 60 min.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis (LC-MS/MS):
-
Monitor Parent (MRM transition).
-
Crucial Step: Monitor specifically for the Aniline metabolite (+2 Da mass shift from azide reduction is -26 Da [loss of N2] + 2H, or -26 mass loss depending on ionization) and the Aldehyde metabolite (oxidative deamination product).
-
Protocol B: Chemical Stability (GSH Reactivity)
Objective: Assess vulnerability to intracellular reducing environments (independent of enzymes).
-
Reaction Mix: 10 µM 4-Azidobenzylamine + 5 mM Glutathione (GSH) in PBS (pH 7.4).
-
Control: 10 µM 3-Azidopropylamine (Aliphatic control) + 5 mM GSH.
-
Incubation: 37°C for 4 hours.
-
Readout: Quantify loss of parent azide via HPLC-UV (254 nm) or LC-MS.
-
Acceptance Criteria: >95% parent remaining after 4 hours. Aryl azides often fail this, showing 80-90% recovery, whereas alkyl azides show >99%.
-
Decision Logic for Linker Selection
Use this workflow to determine if 4-Azidobenzylamine is appropriate for your specific application.
Figure 2: Selection logic for azide linkers based on application context.
References
-
Metabolic Reduction of Aryl Azides
-
Title: Metabolism of organic azides: the reduction of aryl azides to primary amines by cytochrome P-450.[1]
- Source:Drug Metabolism and Disposition (via PubMed/ACS contexts).
-
Context: Establishes the P450-mediated reduction liability of the aryl azide moiety.[1][2]
-
(Representative context for P450 azide reduction).
-
-
Oxidative Deamination of Benzylamines
-
Title: Oxidative deamination of benzylamine by glycoxidation.[3]
- Source:Bioorganic & Medicinal Chemistry.
- Context: Details the susceptibility of the benzylamine structure to oxidative degrad
-
-
Bioorthogonal Chemistry Comparison
-
P450-Catalyzed Oxidative Deamination
-
Title: Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides.[2]
- Source:University of Rochester / Angewandte Chemie.
- Context: Highlights the enzymatic conversion of azides/amines to aldehydes.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sas.rochester.edu [sas.rochester.edu]
- 3. Oxidative deamination of benzylamine by glycoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. bookpremiumfree.com [bookpremiumfree.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
